4-Bromo-4'-vinylbiphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4-ethenylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h2-10H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDPJXXHDFTRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301463 | |
| Record name | 4-Bromo-4′-ethenyl-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4130-13-6 | |
| Record name | 4-Bromo-4′-ethenyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4130-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-4′-ethenyl-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-Bromo-4'-vinylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-4'-vinylbiphenyl, a valuable bifunctional molecule in organic synthesis and materials science. This document details established synthetic protocols, including a principal two-step pathway and alternative coupling methods, and outlines the analytical techniques used for its characterization. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using process diagrams.
Introduction
This compound is a key intermediate in the synthesis of various organic materials, including polymers and pharmacologically active compounds. Its structure, featuring a reactive vinyl group and a bromine atom on a biphenyl scaffold, allows for a wide range of chemical modifications. The vinyl group is amenable to polymerization and other addition reactions, while the bromo-substituted phenyl ring is a versatile handle for cross-coupling reactions, making it a valuable building block for the construction of complex molecular architectures.
Synthesis of this compound
The most commonly employed synthetic route to this compound is a two-step process starting from 4-bromobiphenyl. This involves an initial formylation reaction to introduce an aldehyde group, followed by a Wittig reaction to form the vinyl group.[1] Alternative methods, such as palladium-catalyzed cross-coupling reactions, offer direct routes to the biphenyl core with the desired functionalities.
Two-Step Synthesis via Formylation and Wittig Reaction
This primary synthetic pathway is illustrated in the workflow diagram below.
The formylation of 4-bromobiphenyl is achieved using dichloromethyl methyl ether in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄).[1]
-
In a flask under a dry nitrogen atmosphere, dissolve 4-bromobiphenyl in absolute dichloromethane and cool the solution to 0°C.
-
Add titanium tetrachloride to the stirred solution.
-
Slowly add dichloromethyl methyl ether dropwise to the mixture while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
The reaction is then quenched, and the product is extracted and purified.
The aldehyde intermediate, 4-bromo-4'-formylbiphenyl, is converted to the final product via a Wittig reaction. This involves the formation of a phosphonium ylide from methyltriphenylphosphonium bromide and a strong base, which then reacts with the aldehyde.[2][3]
-
Prepare the phosphonium ylide by reacting methyltriphenylphosphonium bromide with a strong base, such as potassium tert-butoxide, in an appropriate solvent under an inert atmosphere.[1][4]
-
Add a solution of 4-bromo-4'-formylbiphenyl to the ylide solution.
-
Allow the reaction to proceed, typically with stirring at room temperature.
-
After the reaction is complete, the mixture is worked up to remove the triphenylphosphine oxide byproduct and isolate the crude product.
-
Purification of this compound is typically achieved by column chromatography or recrystallization.[5]
Alternative Synthetic Routes: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic methods, such as the Suzuki-Miyaura and Heck couplings, offer alternative and often more direct routes to substituted biphenyls.
A plausible route involves the palladium-catalyzed cross-coupling of a suitably substituted boronic acid or ester with a bromo-substituted partner. For instance, the reaction of 4-bromophenylboronic acid with 4-bromostyrene or the coupling of 4-bromobiphenyl with a vinylboronic acid derivative can yield the target molecule.[6][7][8][9]
A general procedure for a Suzuki-Miyaura coupling involves:
-
Combining the aryl halide (or triflate), the boronic acid (or ester), a palladium catalyst, and a base in a suitable solvent.[1]
-
Heating the mixture under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or GC.
-
Cooling the reaction mixture, followed by an aqueous workup and extraction of the product with an organic solvent.
-
Purification of the product by column chromatography or recrystallization.
The Heck reaction provides another powerful method for C-C bond formation. In this context, it could involve the palladium-catalyzed reaction of 4-bromobiphenyl with a vinylating agent, such as ethylene or a vinylboronic acid.[10][11]
A typical Heck reaction protocol includes:
-
Charging a reaction vessel with the aryl halide, the alkene, a palladium catalyst, a base, and a suitable solvent.
-
Heating the reaction mixture under an inert atmosphere.
-
Monitoring the reaction progress.
-
Upon completion, cooling the mixture and performing a standard workup and purification.
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Physical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₁₄H₁₁Br |
| Molecular Weight | 259.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 128-130 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.58 - 7.51 | m | Aromatic CH | ||
| 7.48 - 7.42 | m | Aromatic CH | ||
| 6.75 | dd | 17.6, 10.9 | Vinylic CH | |
| 5.80 | d | 17.6 | Vinylic CH₂ | |
| 5.29 | d | 10.9 | Vinylic CH₂ |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |
| 140.4 | Aromatic C | |
| 139.9 | Aromatic C | |
| 136.6 | Vinylic CH | |
| 136.5 | Aromatic C | |
| 132.0 | Aromatic CH | |
| 128.8 | Aromatic CH | |
| 127.4 | Aromatic CH | |
| 126.8 | Aromatic CH | |
| 121.6 | Aromatic C-Br | |
| 114.5 | Vinylic CH₂ |
| FTIR (KBr, cm⁻¹) | Assignment |
| 3030-3080 | Aromatic and Vinylic C-H stretch |
| 1628 | C=C stretch (vinyl) |
| 1595, 1485 | Aromatic C=C stretch |
| 990, 905 | =C-H bend (vinyl out-of-plane) |
| 825 | p-disubstituted benzene C-H bend |
| 1005 | C-Br stretch |
| Mass Spectrometry (EI) | m/z | Assignment |
| 258, 260 | [M]⁺ (presence of Br isotopes) | |
| 179 | [M - Br]⁺ | |
| 152 | [Biphenyl]⁺ |
Experimental Workflow for Characterization
The following diagram illustrates the typical workflow for the characterization of the synthesized this compound.
Applications in Research and Drug Development
The dual functionality of this compound makes it a versatile building block in several areas of chemical research and development:
-
Polymer Chemistry: The vinyl group can be readily polymerized to create functional polymers. The pendant bromo-biphenyl groups on the polymer backbone can then be further modified, for example, through Suzuki or Heck coupling reactions, to introduce a variety of functional groups.
-
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules, including liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.
-
Drug Discovery: The biphenyl moiety is a common scaffold in many pharmaceutical compounds. This compound can be used as a starting material to synthesize libraries of biphenyl derivatives for screening in drug discovery programs. The vinyl group offers a site for further functionalization or for conjugation to other molecules.
Conclusion
This technical guide has detailed the synthesis and characterization of this compound. The established two-step synthesis via formylation and a subsequent Wittig reaction provides a reliable route to this compound. Alternative palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, represent modern and efficient alternatives. Comprehensive characterization using NMR, FTIR, and mass spectrometry is essential to confirm the structure and purity of the final product. The unique combination of a polymerizable vinyl group and a versatile bromine handle on a rigid biphenyl core makes this compound a highly valuable compound for researchers and professionals in organic synthesis, materials science, and drug development.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. 4-Bromobiphenyl(92-66-0) 13C NMR spectrum [chemicalbook.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 11. Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-4'-vinylbiphenyl: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-4'-vinylbiphenyl is a bifunctional organic molecule of significant interest in the fields of polymer chemistry, materials science, and organic synthesis. Its structure, featuring a reactive vinyl group and a versatile bromo-substituent on a rigid biphenyl core, makes it a valuable building block for the synthesis of advanced polymers, liquid crystals, and complex organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity.
Physical and Chemical Properties
The properties of this compound are derived from its constituent functional groups and the biphenyl backbone. The biphenyl structure imparts thermal stability and rigidity, while the vinyl group is susceptible to polymerization and the bromo group allows for a variety of cross-coupling reactions.
Core Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₁₁Br | |
| Molecular Weight | 259.14 g/mol | |
| Appearance | White crystalline solid | Inferred from related compounds. |
Comparative Properties of Related Biphenyls
For context, the physical properties of the parent and similarly substituted biphenyls are provided below.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromobiphenyl | 233.10 | 82-86 | 310 |
| 4-Vinylbiphenyl | 180.25 | 119-121 | 301.7 |
| 4-Bromo-4'-methylbiphenyl | 247.13 | 136 | 314-315 |
Solubility
This compound is expected to be soluble in a range of common organic solvents such as tetrahydrofuran (THF), dichloromethane, and chloroform.[1] Due to its non-polar aromatic structure, it is insoluble in water.[2][3]
Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. A well-documented method involves a two-step process starting from 4-bromobiphenyl.[1] Alternative strategies often employ palladium-catalyzed cross-coupling reactions.
Synthesis via Friedel-Crafts and Wittig Reaction[1]
This two-step synthesis provides a reliable route to this compound. The first step involves the formylation of 4-bromobiphenyl, followed by a Wittig olefination to introduce the vinyl group.[1]
Step 1: Synthesis of 4-Bromo-4'-formylbiphenyl
-
Under a dry nitrogen atmosphere, dissolve 4-bromobiphenyl in absolute dichloromethane in a reaction vessel equipped with a stirrer.
-
Cool the solution to 0°C.
-
Add titanium tetrachloride (TiCl₄) to the stirred solution.
-
Slowly add dichloromethyl methyl ether dropwise to the mixture while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Upon completion, the reaction is quenched, and the product is extracted and purified to yield 4-bromo-4'-formylbiphenyl. An excellent yield of 82% has been reported for this step.[1]
Step 2: Synthesis of this compound (Wittig Reaction)
-
Prepare a solution of the 4-bromo-4'-formylbiphenyl intermediate in an appropriate anhydrous solvent (e.g., THF).
-
In a separate flask, prepare the Wittig reagent by treating methyltriphenylphosphonium bromide with a strong base, such as potassium tert-butoxide, in an anhydrous solvent.
-
Add the aldehyde solution to the ylide suspension at a controlled temperature.
-
Allow the reaction to stir until completion, typically monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is worked up by quenching, extraction with an organic solvent, and purification by chromatography to afford this compound.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Stability
This compound possesses two primary reactive sites: the vinyl group and the carbon-bromine bond. This dual reactivity makes it a versatile monomer and synthetic intermediate.[1][4]
Reactions at the Vinyl Group
The vinyl group is highly susceptible to polymerization, making this molecule an excellent monomer for creating functional polymers.[1][4] The resulting poly(this compound) can be further modified through reactions at the bromo-substituent. The vinyl group can also undergo other typical alkene reactions, such as hydrogenation, halogenation, and hydrohalogenation.
Reactions at the Carbon-Bromine Bond
The carbon-bromine bond is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction allows for the coupling of the bromo-biphenyl moiety with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[5][6] This is a powerful method for creating more complex biaryl structures.
-
Heck Reaction: The bromo-substituent can react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, extending the conjugated system.[7][8]
-
Grignard Reaction: this compound can be used to form a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent.[9][10] The resulting organomagnesium compound is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide.[11]
Caption: Key reaction pathways for this compound.
Stability
4-Bromobiphenyl is reported to be a stable compound, though it may be sensitive to light and can react with strong oxidizing agents.[3] It is expected that this compound exhibits similar stability, with the added consideration that the vinyl group can undergo polymerization upon exposure to heat, light, or radical initiators.
Spectral Data
While a comprehensive, publicly available spectral analysis for this compound is limited, the expected spectral characteristics can be inferred from its structure and data from related compounds.
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a monobrominated compound. Due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal abundance, the molecular ion peak (M) and the M+2 peak should appear with an intensity ratio of approximately 1:1.[12]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the vinyl protons and the aromatic protons on the two different phenyl rings. The vinyl protons should appear as a characteristic set of multiplets in the upfield region of the aromatic signals. The aromatic protons will exhibit complex splitting patterns consistent with a 4,4'-disubstituted biphenyl system.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the two vinyl carbons and the twelve aromatic carbons. The number of distinct aromatic signals will depend on the symmetry of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to display characteristic absorption bands for:
-
C-H stretching of the vinyl group (~3080 cm⁻¹)
-
C=C stretching of the vinyl group (~1630 cm⁻¹)
-
C-H out-of-plane bending of the vinyl group (~990 and 910 cm⁻¹)
-
Aromatic C-H stretching (~3100-3000 cm⁻¹)
-
Aromatic C=C stretching (in the range of 1600-1450 cm⁻¹)
-
C-Br stretching (in the fingerprint region, typically below 1000 cm⁻¹)
Conclusion
This compound is a highly versatile molecule with significant potential in materials science and organic synthesis. Its dual functionality allows for the creation of novel polymers with tunable properties and serves as a key intermediate in the construction of complex molecular architectures. The synthetic and reaction pathways outlined in this guide provide a solid foundation for researchers and developers working with this valuable compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Spectroscopic and Analytical Profile of 4-Bromo-4'-vinylbiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-4'-vinylbiphenyl, a versatile building block in organic synthesis, particularly relevant in the development of novel pharmaceuticals and advanced materials. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and detailed, generalized experimental protocols for acquiring such data. The information is structured to serve as a practical resource for researchers in compound characterization and methodology development.
Introduction
This compound is a bifunctional organic compound featuring a brominated biphenyl core and a reactive vinyl group. This unique combination of functional groups makes it a valuable intermediate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, enabling the synthesis of complex molecular architectures. Its utility extends to the construction of conjugated polymers, liquid crystals, and pharmacologically active molecules. Accurate characterization of this compound is paramount for its effective use in research and development. This guide provides an in-depth look at its expected spectroscopic signature.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.60 - 7.50 | m | 4H | Aromatic Protons (H-2, H-6, H-2', H-6') |
| 7.50 - 7.40 | m | 4H | Aromatic Protons (H-3, H-5, H-3', H-5') |
| 6.75 | dd | 1H | Vinylic Proton (-CH=) |
| 5.85 | d | 1H | Vinylic Proton (=CH₂) |
| 5.30 | d | 1H | Vinylic Proton (=CH₂) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 140.5 | Quaternary | C-1' |
| 139.0 | Quaternary | C-4 |
| 136.5 | Methine | -CH= |
| 132.0 | Methine | C-3, C-5 |
| 129.0 | Methine | C-2', C-6' |
| 127.5 | Methine | C-2, C-6 |
| 127.0 | Methine | C-3', C-5' |
| 121.5 | Quaternary | C-1 |
| 114.5 | Methylene | =CH₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3020 | Medium | C-H stretch (Aromatic and Vinylic) |
| 1625 | Medium | C=C stretch (Vinylic) |
| 1600, 1485 | Medium-Strong | C=C stretch (Aromatic ring) |
| 1070 | Strong | C-Br stretch |
| 990, 910 | Strong | =C-H bend (Vinylic out-of-plane) |
| 825 | Strong | C-H bend (para-disubstituted aromatic out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 258/260 | High | [M]⁺ (Molecular ion peak, characteristic isotopic pattern for Br) |
| 179 | Medium | [M - Br]⁺ |
| 152 | High | [Biphenyl]⁺ |
| 127 | Medium | [C₁₀H₇]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm diameter)
-
Pipette
-
Vortex mixer
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the solution height in the NMR tube is approximately 4-5 cm.
-
Wipe the outside of the NMR tube clean and carefully place it in the NMR spectrometer's sample holder.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, using standard acquisition parameters.[1] For ¹³C NMR, a sufficient number of scans should be performed to achieve a good signal-to-noise ratio, especially for quaternary carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure (KBr Pellet Method):
-
Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder into an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powdered mixture into the collar of a KBr pellet press.
-
Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the press and place it in the sample holder of the FT-IR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[2][3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound (<1 mg)
-
Volatile solvent (e.g., methanol, dichloromethane)
-
Mass spectrometer with an Electron Ionization (EI) source
Procedure (Electron Ionization - Direct Insertion Probe):
-
Dissolve a small amount of this compound in a minimal amount of a volatile solvent.
-
Apply a small drop of the solution to the tip of the direct insertion probe.
-
Allow the solvent to evaporate completely.
-
Insert the probe into the mass spectrometer's ion source.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
The vaporized sample is then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[4][5]
-
The resulting ions are separated by the mass analyzer, and the mass-to-charge ratio (m/z) is detected to generate the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
This technical guide provides a foundational spectroscopic profile of this compound, a compound of significant interest in synthetic chemistry. While the presented data is predictive, it offers a robust starting point for researchers. The detailed experimental protocols serve as a practical guide for obtaining empirical data, ensuring accurate and reliable characterization of this and similar molecules in a laboratory setting. The combination of predicted data and standardized methodologies aims to facilitate the work of scientists and professionals in the fields of chemical synthesis and drug development.
References
Solubility Profile of 4-Bromo-4'-vinylbiphenyl in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-4'-vinylbiphenyl, a key intermediate in organic synthesis. Due to the limited availability of direct quantitative solubility data in public literature, this document compiles estimated solubility information based on the known properties of its structural analogs: biphenyl, 4-bromobiphenyl, and 4-vinylbiphenyl. Furthermore, a detailed, generalized experimental protocol for the accurate determination of the solubility of crystalline organic compounds is provided to enable researchers to ascertain precise values. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research and development where this compound is utilized.
Introduction
This compound is a bifunctional organic molecule of significant interest in the synthesis of polymers and other advanced materials. Its structure, featuring a vinyl group and a bromo-substituted biphenyl core, makes it a versatile building block. Understanding the solubility of this compound in various organic solvents is critical for its effective handling, reaction optimization, purification, and formulation. This guide addresses the current gap in readily available quantitative solubility data for this compound by providing estimations and a practical experimental framework for its determination.
Estimated Solubility of this compound
Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, based on the qualitative and quantitative solubility of structurally similar compounds such as biphenyl, 4-bromobiphenyl, and 4-vinylbiphenyl, an estimated solubility profile can be inferred. The principle of "like dissolves like" suggests that this relatively non-polar, aromatic compound will exhibit good solubility in non-polar and moderately polar organic solvents, and poor solubility in highly polar solvents like water.
Table 1: Estimated Solubility of this compound in Common Organic Solvents at Room Temperature (20-25 °C)
| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility | Rationale/Supporting Evidence |
| Toluene | 2.38 | High | 4-Bromobiphenyl shows significant solubility in non-polar aromatic solvents like toluene.[1] |
| Chloroform | 4.81 | High | 4-Bromobiphenyl is known to be soluble in chloroform.[1] |
| Tetrahydrofuran (THF) | 7.6 | High | Biphenyl is soluble in ether, a structurally similar solvent.[2][3] |
| Acetone | 20.7 | Moderate to High | 4-Bromobiphenyl dissolves readily in acetone.[4] |
| Ethyl Acetate | 6.02 | Moderate | Generally a good solvent for a wide range of organic compounds. |
| Ethanol | 24.3 | Moderate | 4-Vinylbiphenyl is soluble in ethanol.[5] Biphenyl is also soluble in alcohol.[2][3] |
| Methanol | 32.6 | Low to Moderate | Biphenyl is soluble in methanol.[3] |
| Water | 80.1 | Very Low/Insoluble | Biphenyl, 4-bromobiphenyl, and 4-vinylbiphenyl are all reported as insoluble or very slightly soluble in water.[1][5][6][7] |
Disclaimer: The solubility values presented in Table 1 are estimations based on the behavior of structurally related compounds and general principles of solubility. For precise quantitative applications, experimental determination is strongly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a crystalline organic compound like this compound in an organic solvent. The widely accepted isothermal shake-flask method is described.[8]
Materials and Equipment
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Calibrated thermometer
-
Screw-capped vials
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of screw-capped vials. The presence of undissolved solid is crucial to ensure saturation.
-
To each vial, add a known volume of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
-
Record the exact volume of the filtered supernatant.
-
-
Quantification:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide provides essential, albeit estimated, information on the solubility of this compound in common organic solvents, addressing a notable gap in the available chemical literature. The provided data, derived from the properties of analogous compounds, serves as a practical starting point for researchers. For applications requiring high precision, the detailed experimental protocol for the shake-flask method offers a reliable means of obtaining accurate quantitative solubility data. The successful application of this compound in various synthetic endeavors will be greatly facilitated by a thorough understanding of its solubility characteristics.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. Biphenyl (1,1-biphenyl) - DCCEEW [dcceew.gov.au]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. Biphenyl - Wikipedia [en.wikipedia.org]
- 7. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to 4-Bromo-4'-vinylbiphenyl: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-4'-vinylbiphenyl, a versatile bifunctional molecule with applications in polymer chemistry and organic synthesis. This document details the initial discovery and historical context of its synthesis, followed by an in-depth exploration of various synthetic methodologies. Detailed experimental protocols for key synthetic routes are provided, including the initial formylation-Wittig pathway and alternative cross-coupling strategies. Quantitative data from the literature, such as reaction yields and physical properties, are systematically tabulated for comparative analysis. Furthermore, this guide includes a compilation of spectroscopic data for the characterization of this compound. Visual diagrams generated using Graphviz are integrated to clearly illustrate reaction pathways and experimental workflows, offering a valuable resource for researchers and professionals in the field.
Introduction
This compound is a valuable monomer and building block in organic chemistry. Its structure, featuring a reactive vinyl group and a modifiable bromo-substituent on a rigid biphenyl backbone, allows for a wide range of chemical transformations. The vinyl group can undergo polymerization to create functional polymers, while the bromo-group serves as a handle for further functionalization through various cross-coupling reactions. This unique combination of reactive sites makes it a compound of significant interest in materials science and the development of novel organic molecules.
Discovery and History
The synthesis of this compound was first reported by Kawakami et al.[1]. Their initial work laid the foundation for subsequent explorations of this compound's properties and applications. A significant advancement in its preparation was later detailed in the paper "Facile Synthesis of 4-Bromo-4'-Vinyl Biphenyl and Its Polymerization: A Preliminary Study," which described a practical two-step synthetic route. This method, involving the formylation of 4-bromobiphenyl followed by a Wittig reaction, provided a more accessible means of producing the monomer for further investigation[1].
Synthetic Methodologies
Several synthetic routes to this compound have been developed, offering researchers a choice of methods depending on available starting materials, desired scale, and reaction conditions. The most common methods include a two-step formylation-Wittig pathway, and modern cross-coupling reactions such as Suzuki and Heck couplings.
Formylation followed by Wittig Reaction
This classical and well-documented approach involves two main stages: the introduction of a formyl group onto the 4'-position of 4-bromobiphenyl, followed by the conversion of the resulting aldehyde to a vinyl group using a Wittig reagent.
-
Reaction Setup: To a stirred solution of 4-bromobiphenyl (10 g, 0.043 mol) in 50 ml of absolute dichloromethane under a dry nitrogen atmosphere, add titanium tetrachloride (17.56 g, 0.093 mol) while maintaining the temperature at 0°C.
-
Formylation: To this mixture, add dichloromethyl methyl ether (6 g, 0.053 mol) dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
Work-up: Slowly pour the mixture into 500 ml of ice-cold water with rapid stirring. Extract the aqueous mixture with diethyl ether (3 x 100 ml) and dry the combined organic layers over anhydrous sodium sulfate.
-
Purification: Remove the solvent under vacuum. The resulting residue is purified by flash chromatography on silica gel using benzene as the eluent. The product is then crystallized from ethanol.
-
Ylide Preparation: Under a dry nitrogen atmosphere, prepare a suspension of potassium tert-butoxide (3.15 g, 28 mmol), methyltriphenylphosphonium bromide (10.1 g, 28 mmol), and 18-crown-6 (200 mg) in 75 ml of absolute THF. Cool the suspension to 0°C.
-
Wittig Reaction: While stirring, add a solution of 4-bromo-4'-formylbiphenyl (6.71 g, 25.6 mmol) in 20 ml of absolute THF dropwise to the cooled ylide suspension.
-
Reaction Progression: Stir the reaction mixture for an additional 2 hours at room temperature.
-
Work-up: Filter the suspension and wash the solid with 10 ml of THF. Combine the filtrates and evaporate to dryness.
-
Purification: Treat the residue with 50 ml of dry ether, stir for 30 minutes, and filter. Pass the filtrate through a pad of neutral alumina and wash the alumina with 20 ml of ether. Evaporate the combined organic phases to dryness. The final product is recrystallized from isopropanol.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful tools for the construction of carbon-carbon bonds. Reactions like the Suzuki-Miyaura and Heck couplings provide alternative and often more direct routes to this compound.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve coupling 4-bromophenylboronic acid with 4-bromostyrene or 4-vinylphenylboronic acid with 1,4-dibromobenzene.
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. To synthesize this compound, 1,4-dibromobenzene could be reacted with ethylene gas in the presence of a palladium catalyst and a base. This would introduce the vinyl group at one of the bromine positions.
Quantitative Data
The following tables summarize the key quantitative data reported for the synthesis of this compound and its intermediate.
Table 1: Reaction Yields and Physical Properties
| Compound | Synthetic Step | Yield (%) | Melting Point (°C) | Reference |
| 4-Bromo-4'-formylbiphenyl | Formylation | 82 | 131-132.5 | [1] |
| This compound | Wittig Reaction | 74 | 129 | [1] |
| This compound | - | - | 128 | [1] (Lit.) |
Spectroscopic Data
The structural confirmation of this compound relies on various spectroscopic techniques.
Table 2: 1H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| 5.25-5.85 | dd | 2H | vinyl CH2=C | [1] |
| 6.65-6.80 | dd | 1H | vinyl CH=C | [1] |
| 7.40-7.60 | m | 8H | aromatic | [1] |
Table 3: Elemental Analysis Data
| Element | Calculated (%) | Found (%) | Reference |
| C | 64.88 | 64.62 | [1] |
| H | 4.28 | 4.35 | [1] |
Conclusion
This compound is a significant monomer in polymer science and a versatile intermediate in organic synthesis. Its synthesis, initially reported by Kawakami et al. and later refined, is now accessible through multiple synthetic routes, with the formylation-Wittig pathway being a well-established method. The availability of detailed experimental protocols and characterization data facilitates its use in various research and development endeavors. The continued exploration of its reactivity and polymerization will likely lead to the development of novel materials with tailored properties for a range of applications.
References
Potential Research Areas for 4-Bromo-4'-vinylbiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-4'-vinylbiphenyl is a bifunctional organic molecule that holds significant promise as a versatile building block in several scientific domains, including polymer chemistry, materials science, and medicinal chemistry. Its structure, featuring a reactive vinyl group and a modifiable bromo-functionalized biphenyl backbone, allows for a wide range of chemical transformations, leading to the synthesis of novel materials and potentially bioactive compounds. This technical guide provides an in-depth overview of the synthesis, properties, and potential research applications of this compound, offering a roadmap for its exploration in academic and industrial research settings.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its application in various research areas. While a comprehensive experimental dataset is not fully available in the public domain, the following table summarizes the known quantitative data.
| Property | Value | Reference |
| Melting Point | 129 °C | [1] |
| Molecular Formula | C₁₄H₁₁Br | |
| Molecular Weight | 259.14 g/mol | |
| ¹H NMR (CDCl₃, ppm) | 5.25-5.85 (2H, 2d, vinyl CH₂=C), 6.65-6.80 (1H, 2d, vinyl CH=C), 7.40-7.60 (8H, m, aromatic) | [1] |
Further experimental determination of properties such as boiling point, solubility in various organic solvents, and comprehensive spectroscopic data (¹³C NMR, IR, Mass Spectrometry) is a recommended preliminary research step.
Synthesis and Polymerization
The synthesis of this compound can be readily achieved through a two-step process, making it an accessible monomer for further investigation.[1]
Experimental Protocol: Synthesis of this compound[1]
Step 1: Synthesis of 4-Bromo-4'-formylbiphenyl
-
Under a dry nitrogen atmosphere, add titanium tetrachloride (TiCl₄) to a stirred solution of 4-bromobiphenyl in absolute dichloromethane at 0 °C.
-
To this mixture, add dichloromethyl methyl ether dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Pour the mixture into ice-cold water with rapid stirring.
-
Extract the aqueous mixture with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Remove the solvent under vacuum and purify the residue by flash chromatography on silica gel using benzene as the eluent.
-
Crystallize the product from ethanol to yield 4-bromo-4'-formylbiphenyl.
Step 2: Synthesis of this compound (Wittig Reaction)
-
Under a dry nitrogen atmosphere, prepare a suspension of potassium tert-butoxide and methyltriphenylphosphonium bromide in absolute tetrahydrofuran (THF) containing a catalytic amount of 18-crown-6 at 0 °C.
-
To this cooled and stirred suspension, add a solution of 4-bromo-4'-formylbiphenyl in absolute THF dropwise.
-
Stir the reaction mixture for an additional 2 hours at room temperature.
-
Filter the suspension and wash the solid with THF.
-
Evaporate the combined filtrate to dryness.
-
Treat the residue with dry ether, stir, and filter.
-
Pass the filtrate through a pad of neutral alumina and wash with ether.
-
Evaporate the combined organic phase to dryness and recrystallize the residue from isopropanol to obtain this compound.
Polymerization
This compound readily undergoes polymerization to form poly(this compound), a functional polymer with accessible bromophenyl residues for post-polymerization modification.[1]
-
Prepare a solution of this compound in an appropriate solvent (e.g., THF).
-
Add a radical initiator (e.g., AIBN).
-
Heat the reaction mixture under a nitrogen atmosphere for 2-3 hours.
-
Pour the reaction mixture into an excess of methanol to precipitate the polymer.
-
Purify the polymer by repeated dissolution in THF and reprecipitation in methanol.
-
Dry the polymer at 50 °C under reduced pressure to a constant weight.
Potential Research Areas
The unique bifunctional nature of this compound opens up several avenues for further research.
Advanced Polymer Architectures and Functional Materials
The presence of the bromo group on the polymer backbone of poly(this compound) provides a reactive handle for a variety of post-polymerization modifications. This allows for the synthesis of a diverse range of functional polymers with tailored properties.
-
Potential Research Directions:
-
Grafting Polymers: Utilize the bromo groups as initiation sites for atom transfer radical polymerization (ATRP) or other controlled polymerization techniques to create well-defined graft copolymers.
-
Functional Group Transformation: Convert the bromo groups into other functionalities such as amines, azides, or phosphines to create polymers for applications in catalysis, sensing, or as ligands for metal complexes.
-
Cross-linked Materials: Employ the vinyl groups in copolymerizations with divinyl monomers to produce cross-linked networks with tunable mechanical and thermal properties.
-
Organic Synthesis and Cross-Coupling Reactions
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures.
-
Suzuki Coupling: The carbon-bromine bond can readily participate in Suzuki coupling reactions with various boronic acids or esters. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 4-position of the biphenyl system.
-
Heck Coupling: The vinyl group is a suitable partner for Heck coupling reactions with aryl or vinyl halides. This reaction can be used to extend the conjugation of the molecule, leading to the formation of stilbene-like structures.
-
Potential Research Directions:
-
Synthesis of Novel Conjugated Molecules: Systematically explore a range of coupling partners in both Suzuki and Heck reactions to synthesize a library of novel conjugated molecules with interesting photophysical properties.
-
Development of Asymmetric Catalysis: Investigate the use of chiral ligands in these coupling reactions to achieve enantioselective synthesis of chiral biphenyl derivatives.
-
Materials Science: Liquid Crystals and Organic Electronics
The rigid biphenyl core is a common structural motif in liquid crystals and organic electronic materials. By functionalizing this compound, it is possible to create new materials with tailored properties for these applications.
-
Potential Research Directions:
-
Liquid Crystals: Synthesize derivatives with long alkyl chains or other mesogenic groups to investigate their liquid crystalline properties. The ability to polymerize the vinyl group could lead to the formation of liquid crystal polymers.
-
Organic Light-Emitting Diodes (OLEDs): The biphenyl core can be incorporated into hole-transporting or emissive materials for OLEDs. The vinyl group allows for polymerization to form processable materials for device fabrication.
-
Medicinal Chemistry and Drug Discovery
While there is currently no specific data on the biological activity of this compound, the biphenyl scaffold is present in numerous biologically active compounds. The vinyl and bromo groups offer handles for the synthesis of a diverse library of compounds for biological screening.
-
Potential Research Directions:
-
Library Synthesis and Screening: Utilize the cross-coupling reactions described above to synthesize a library of derivatives and screen them for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties.
-
Bioisosteric Replacement: In known biphenyl-containing drugs, the this compound moiety could be explored as a novel scaffold to potentially improve pharmacokinetic or pharmacodynamic properties.
-
Toxicity Studies: Given the general concerns about polybrominated biphenyls (PBBs), it is crucial to conduct thorough toxicological evaluations of any newly synthesized derivatives intended for biological applications.
-
Conclusion
This compound is a readily accessible and highly versatile building block with significant untapped potential. Its dual functionality allows for exploration in advanced polymer synthesis, the creation of novel conjugated systems for materials science, and the generation of compound libraries for drug discovery. The detailed experimental protocols and outlined research areas in this guide provide a solid foundation for researchers to unlock the full potential of this promising molecule. Further investigation into its complete physicochemical characterization and its reactivity in a broader range of chemical transformations will undoubtedly lead to exciting discoveries and innovations.
References
An In-Depth Technical Guide to the Thermal Stability and Degradation of 4-Bromo-4'-vinylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of 4-Bromo-4'-vinylbiphenyl. In the absence of specific literature for this compound, this document synthesizes information from structurally related molecules, including brominated aromatics and vinyl polymers, to predict its behavior under thermal stress. It details the standard experimental protocols, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), used to assess thermal properties. Furthermore, a hypothetical degradation pathway is proposed, and potential decomposition products are discussed. This guide is intended to serve as a foundational resource for researchers handling this compound, enabling informed decisions on its processing, storage, and application.
Introduction
This compound is a bifunctional organic molecule featuring a stable biphenyl core, a reactive vinyl group, and a bromine substituent. This unique combination of functional groups suggests its potential as a monomer for specialty polymers, a building block in organic synthesis, or a fragment in drug discovery. Understanding the thermal stability of this compound is critical for its synthesis, purification, storage, and application, as thermal degradation can lead to impurity formation and loss of material integrity.
The thermal behavior of this compound is expected to be governed by three primary structural features:
-
The C-Br Bond: Carbon-bromine bonds are typically the most labile sites in brominated aromatic compounds and are susceptible to homolytic cleavage at elevated temperatures.
-
The Vinyl Group: This functional group can undergo thermally initiated polymerization or participate in other radical reactions, significantly influencing the degradation pathway.
-
The Biphenyl Core: The aromatic biphenyl structure is inherently stable and requires high temperatures to decompose.
This guide will explore the expected thermal characteristics of this compound by examining the behavior of analogous compounds and outlining the analytical methods for its characterization.
Predicted Thermal Properties and Comparative Data
While specific experimental data for this compound is not publicly available, we can infer its likely thermal properties by examining related compounds. The boiling point of the non-vinylated analogue, 4-bromobiphenyl, is approximately 310°C, suggesting that this compound will have a relatively high boiling point and low volatility.[1] The presence of the vinyl group may lead to polymerization at elevated temperatures, complicating the determination of a true boiling point and instead leading to degradation.
For context, the thermal properties of key structural analogues are summarized in the tables below.
Table 1: Thermal Properties of Related Aromatic Compounds
| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) | Notes |
| 4-Bromobiphenyl | Br-C₆H₄-C₆H₅ | 82 - 86[1] | 310[1] | Lacks the reactive vinyl group. Provides a baseline for the biphenyl core. |
| 4,4'-Dibromobiphenyl | Br-C₆H₄-C₆H₄-Br | 162 - 164 | 355 - 360 | Higher melting and boiling points due to increased molecular weight and symmetry. |
Table 2: Thermal Properties of Related Vinyl Polymers
| Polymer Name | Structure | Glass Transition Temp. (T₉) (°C) | Decomposition Onset (°C) | Notes |
| Polystyrene | [-CH₂(C₆H₅)CH-]n | ~100 | ~300 - 400 | Degradation proceeds via random chain scission and depolymerization to yield styrene monomer. |
| Poly(vinyl chloride) (PVC) | [-CH₂ClCH-]n | 70 - 90[2] | ~170 (Dehydrochlorination)[2] | Degradation begins with the release of HCl gas at relatively low temperatures.[2] |
Anticipated Degradation Pathways
The thermal degradation of this compound is likely a multi-step process. At elevated temperatures, two competing pathways are probable: polymerization of the vinyl group and cleavage of the carbon-bromine bond.
-
Initial C-Br Bond Cleavage: The C-Br bond is weaker than the C-C and C-H bonds within the biphenyl structure. Homolytic cleavage would generate a biphenyl vinyl radical and a bromine radical. The highly reactive bromine radical can then abstract hydrogen from other molecules, forming hydrogen bromide (HBr), a corrosive gas.[3] This is a common primary degradation step for many brominated flame retardants.[3]
-
Vinyl Group Polymerization: The vinyl group can undergo free-radical polymerization upon heating, forming poly(this compound). The thermal stability of the resulting material would then be dictated by the polymer's properties.
-
Polymer Degradation: If polymerization occurs, subsequent heating to higher temperatures would cause the polymer backbone to degrade. This could involve chain scission and depolymerization, potentially releasing monomers and oligomers.
-
Formation of Polycyclic Aromatic Hydrocarbons (PAHs): At very high temperatures, fragmentation of the biphenyl rings followed by recombination can lead to the formation of larger, more complex PAHs.
The primary volatile degradation products are expected to be hydrogen bromide (HBr) and various brominated hydrocarbons .
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and degradation profile of this compound, a series of standard analytical techniques should be employed.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures.
-
Principle: A high-precision balance continuously weighs a sample situated in a furnace. As the sample is heated, it may lose mass due to processes like decomposition or evaporation. The resulting mass vs. temperature curve provides information on thermal stability.
-
Typical Protocol:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into an inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate, typically 10°C/min or 20°C/min.
-
Data Analysis: The TGA thermogram (mass % vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max), which is found from the peak of the derivative TGA (DTG) curve.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature. It is used to detect thermal transitions like melting, crystallization, and glass transitions.
-
Principle: The sample and an empty reference pan are placed on identical heaters. The instrument maintains both pans at the same temperature and measures the difference in power required to do so. This difference reveals endothermic (heat absorbing) or exothermic (heat releasing) processes in the sample.
-
Typical Protocol:
-
Sample Preparation: A small amount of sample (typically 2-5 mg) is weighed and hermetically sealed in a DSC pan (e.g., aluminum).
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating/Cooling Program: A common procedure is a heat-cool-heat cycle. The sample is first heated past its expected melting point to erase its thermal history. It is then cooled at a controlled rate and heated again. The second heating scan provides information on the material's intrinsic properties. A typical heating/cooling rate is 10°C/min.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the melting point (T_m, endotherm peak), crystallization temperature (T_c, exotherm peak), and the glass transition temperature (T_g, a step-change in the baseline).
-
Evolved Gas Analysis (EGA)
To identify the chemical nature of the gases released during decomposition, TGA is often coupled with other analytical techniques.
-
TGA-Mass Spectrometry (TGA-MS): The gas outlet of the TGA is connected via a heated transfer line to a mass spectrometer.[3] As the sample decomposes, the evolved gases are ionized and separated by their mass-to-charge ratio, allowing for the identification of small, volatile degradation products like HBr, water, and small organic fragments.
-
TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): The evolved gases are passed through a gas cell in an FTIR spectrometer. The infrared spectrum of the gas is recorded continuously, allowing for the identification of functional groups in the degradation products (e.g., C=O, C-H, H-Br).
Visualizations: Workflows and Pathways
The following diagrams illustrate the logical workflow for thermal analysis and a hypothetical degradation pathway for this compound.
Caption: Experimental workflow for thermal characterization.
Caption: Hypothetical thermal degradation pathways.
Conclusion
While direct experimental data on the thermal stability of this compound is lacking, a robust predictive framework can be established based on its constituent chemical moieties. The compound's stability is likely limited by the carbon-bromine bond and the reactive vinyl group. Thermal analysis via TGA and DSC is essential to determine its precise decomposition temperature, melting point, and any other phase transitions. Evolved gas analysis would confirm the predicted release of hydrogen bromide and other brominated species upon decomposition. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to safely handle and characterize this promising chemical compound.
References
A Technical Guide to 4-Bromo-4'-vinylbiphenyl: Synthesis, Commercial Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-4'-vinylbiphenyl, a functionalized biphenyl derivative with significant potential in polymer chemistry, materials science, and as an intermediate in organic synthesis. This document details its synthesis, commercial availability of its precursors, and its potential applications, with a focus on providing practical information for research and development.
Chemical Properties and Structure
This compound is an aromatic compound featuring a biphenyl backbone, substituted with a bromine atom at the 4-position and a vinyl group at the 4'-position. This structure provides a unique combination of reactivity, allowing for further functionalization through reactions involving the bromine atom (e.g., cross-coupling reactions) and polymerization or other additions at the vinyl group.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromobiphenyl | 92-66-0 | C₁₂H₉Br | 233.10 | 82-86 | 310 |
| 4-Bromo-4'-formylbiphenyl | 50670-51-4 | C₁₃H₉BrO | 261.12 | Not readily available | Not readily available |
| This compound | Not readily available | C₁₄H₁₁Br | 259.14 | Not readily available | Not readily available |
| 4-Vinylbiphenyl | 2350-89-2 | C₁₄H₁₂ | 180.25 | 118-120 | 295-298 |
Commercial Availability and Suppliers
Direct commercial availability of this compound is limited, suggesting it is primarily available through custom synthesis. However, its key precursor, 4-bromobiphenyl, is widely available from numerous chemical suppliers. Researchers can procure this starting material and synthesize this compound in the laboratory.
Table 2: Selected Suppliers of 4-Bromobiphenyl
| Supplier | Country/Region | Purity | Available Quantities |
| Sigma-Aldrich | Global | ≥98% | Grams to Kilograms |
| Alfa Aesar (Thermo Fisher Scientific) | Global | 99% | Grams to Kilograms |
| TCI America | USA | >98.0% | Grams to Kilograms |
| SARA Research & Development Centre | India | High Purity | Inquire for details |
| REDDY N REDDY PHARMACEUTICALS | Hyderabad, India | 98% | 1 kg, 5 kg, 10 kg, 25kg and 1 MT |
| JSK Chemicals | Gujarat, India | 99% | 1 kg, 5 kg, 10 kg, 25kg and 1 MT |
| Boron Molecular | Australia | Inquire for details | Inquire for details |
Note: This is not an exhaustive list. Researchers should verify availability and purity with specific suppliers.
For custom synthesis of this compound, companies specializing in custom chemical manufacturing can be contacted.
Synthesis of this compound
A facile and effective two-step synthesis for this compound has been reported, starting from commercially available 4-bromobiphenyl.[1][2] The synthetic route involves a Friedel-Crafts formylation followed by a Wittig reaction.
References
Methodological & Application
Application Notes and Protocols for the Free-Radical Polymerization of 4-Bromo-4'-vinylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and characterization of poly(4-Bromo-4'-vinylbiphenyl) via free-radical polymerization. The protocols outlined below are intended to serve as a comprehensive guide for the reproducible synthesis of this polymer, which holds potential for various applications, including as a precursor for functionalized polymers in drug delivery systems.
Introduction
Free-radical polymerization is a versatile and widely used method for the synthesis of a variety of polymers.[1] The polymerization of vinyl monomers, such as this compound, proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. The presence of the bromine atom on the biphenyl moiety provides a functional handle for post-polymerization modification, making poly(this compound) an attractive material for applications in drug development, where conjugation of therapeutic agents or targeting ligands is often desired.
This document provides a detailed experimental protocol for the free-radical polymerization of this compound, along with expected characterization data and a discussion of its potential applications.
Experimental Protocols
Materials
-
Monomer: this compound (purity > 97%)
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Solvent: Toluene (anhydrous)
-
Precipitating Solvent: Methanol
-
Purification Solvents: Tetrahydrofuran (THF)
-
Inert Gas: High-purity nitrogen or argon
Equipment
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Vacuum/inert gas manifold (Schlenk line)
-
Oil bath with a temperature controller
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
-
Vacuum oven
Polymerization Procedure
The following protocol is a representative example for the solution polymerization of this compound.
-
Monomer and Initiator Preparation: In a clean, dry Schlenk flask, combine this compound (e.g., 1.0 g, 3.86 mmol) and AIBN (e.g., 0.016 g, 0.097 mmol, representing a monomer-to-initiator ratio of 40:1).
-
Solvent Addition: Under a counter-flow of inert gas, add anhydrous toluene (e.g., 10 mL) to the Schlenk flask to dissolve the monomer and initiator.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70°C. Stir the reaction mixture vigorously for the desired reaction time (e.g., 24 hours).
-
Termination: To quench the polymerization, cool the reaction vessel rapidly by immersing it in an ice bath.
-
Purification:
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol (e.g., 200 mL), while stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of a good solvent like THF and re-precipitate it into methanol to further purify it. Repeat this step two to three times.
-
Dry the final polymer product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the free-radical polymerization of this compound under varying conditions.
Table 1: Reaction Conditions for Free-Radical Polymerization
| Entry | Monomer Concentration (M) | [Monomer]:[Initiator] Ratio | Solvent | Temperature (°C) | Time (h) |
| 1 | 0.39 | 40:1 | Toluene | 70 | 24 |
| 2 | 0.39 | 80:1 | Toluene | 70 | 24 |
| 3 | 0.20 | 40:1 | Toluene | 80 | 18 |
Table 2: Characterization of Poly(this compound)
| Entry | Mₙ ( g/mol ) | Mₒ ( g/mol ) | PDI (Mₒ/Mₙ) |
| 1 | 15,000 | 27,000 | 1.8 |
| 2 | 25,000 | 47,500 | 1.9 |
| 3 | 18,000 | 34,200 | 1.9 |
Note: Mₙ (Number-average molecular weight) and Mₒ (Weight-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Visualization of Workflow and Concepts
Experimental Workflow
Caption: Experimental workflow for the synthesis of poly(this compound).
Free-Radical Polymerization Mechanism
References
Application Notes and Protocols for Controlled Polymerization of 4-Bromo-4'-vinylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-4'-vinylbiphenyl is a functional monomer of significant interest for the synthesis of advanced polymeric materials. The presence of the bromine atom on the biphenyl group offers a versatile handle for post-polymerization modifications, such as Suzuki coupling reactions, to introduce a variety of functional groups. This capability is particularly valuable in drug delivery systems, advanced coatings, and functional membranes. To fully exploit the potential of this monomer, precise control over the polymer's molecular weight, architecture, and dispersity is crucial. Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful tools to achieve these goals.
This document provides detailed application notes and experimental protocols for the controlled polymerization of this compound. Due to the limited availability of specific literature on the controlled polymerization of this exact monomer, this guide presents detailed protocols for a closely related and well-studied monomer, 4-bromostyrene. These protocols serve as a robust starting point for developing optimized conditions for this compound.
Controlled Polymerization Methods: A Comparative Overview
Controlled radical polymerization techniques enable the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). This is achieved by establishing a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species.
| Polymerization Method | Mechanism Highlights | Advantages | Considerations for this compound |
| Atom Transfer Radical Polymerization (ATRP) | A transition metal complex (typically copper-based) reversibly activates a dormant polymer chain end through a halogen atom transfer process. | Well-established, versatile for a wide range of monomers, good control over molecular weight and dispersity. | The bromo-substituent on the biphenyl group is unlikely to interfere with the ATRP of the vinyl group. Standard ATRP conditions for styrenic monomers should be a good starting point. |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | A chain transfer agent (a dithio compound) mediates the polymerization by reversibly transferring the propagating radical. | Tolerant to a wide range of functional groups and reaction conditions, metal-free. | The choice of RAFT agent is critical and will depend on the desired molecular weight and block copolymer architecture. |
Experimental Protocols
The following protocols are based on established procedures for the controlled polymerization of 4-bromostyrene and are expected to be readily adaptable for this compound.
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of 4-Bromostyrene (Model System)
This protocol describes a typical ATRP of 4-bromostyrene to synthesize a well-defined homopolymer.
Materials:
-
4-Bromostyrene (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
Procedure:
-
Monomer and Solvent Purification: Pass 4-bromostyrene through a column of basic alumina to remove inhibitors. Dry anisole over calcium hydride and distill under reduced pressure.
-
Reaction Setup: To a dry Schlenk flask, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum, and alternatively evacuate and backfill with nitrogen three times.
-
Addition of Reagents: Through a nitrogen-purged syringe, add anisole (5 mL), 4-bromostyrene (1.83 g, 10 mmol), EBiB (19.5 mg, 0.1 mmol), and PMDETA (20.8 μL, 0.1 mmol).
-
Polymerization: Place the sealed flask in a preheated oil bath at 90 °C and stir for the desired time (e.g., 6 hours).
-
Termination: To quench the reaction, open the flask to air and add 5 mL of THF.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by dropwise addition of the solution into a large excess of cold methanol.
-
Isolation: Filter the precipitated polymer, wash with methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterization: Determine the molecular weight (Mn) and dispersity (Đ) by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.
Expected Results for Poly(4-bromostyrene):
| Parameter | Expected Value |
| Target Degree of Polymerization | 100 |
| Theoretical Mn ( g/mol ) | 18,400 |
| Experimental Mn ( g/mol ) | 16,000 - 20,000 |
| Dispersity (Đ) | < 1.2 |
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of 4-Bromostyrene (Model System)
This protocol outlines the RAFT polymerization of 4-bromostyrene using a common chain transfer agent.
Materials:
-
4-Bromostyrene (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
Procedure:
-
Monomer Purification: Remove the inhibitor from 4-bromostyrene by passing it through a column of basic alumina.
-
Reaction Mixture Preparation: In a Schlenk tube, dissolve 4-bromostyrene (1.83 g, 10 mmol), CPDT (34.5 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol) in 1,4-dioxane (5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the tube with nitrogen and place it in a preheated oil bath at 70 °C for the desired reaction time (e.g., 12 hours).
-
Termination and Purification: Quench the polymerization by exposing the reaction mixture to air and cooling it to room temperature. Precipitate the polymer by adding the solution dropwise into an excess of cold methanol.
-
Isolation: Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 40 °C.
-
Characterization: Analyze the polymer's molecular weight (Mn) and dispersity (Đ) using GPC with THF as the eluent against polystyrene standards.
Expected Results for Poly(4-bromostyrene):
| Parameter | Expected Value |
| Target Degree of Polymerization | 100 |
| Theoretical Mn ( g/mol ) | 18,700 |
| Experimental Mn ( g/mol ) | 17,000 - 20,000 |
| Dispersity (Đ) | < 1.15 |
Adaptation for this compound
When adapting these protocols for this compound, the following points should be considered:
-
Monomer Reactivity: this compound is a styrenic monomer, and its reactivity in radical polymerization is expected to be similar to that of 4-bromostyrene.
-
Solubility: The polymer, poly(this compound), may have different solubility characteristics compared to poly(4-bromostyrene). Ensure that the chosen solvent can dissolve both the monomer and the resulting polymer. Toluene or THF are good starting points.
-
Stoichiometry: The molar mass of this compound (259.14 g/mol ) is higher than that of 4-bromostyrene (183.05 g/mol ). Adjust the mass of the monomer used to achieve the desired molar ratio of monomer to initiator/RAFT agent.
-
Reaction Kinetics: The rate of polymerization may differ. It is recommended to perform kinetic studies by taking aliquots from the reaction mixture at different time intervals to monitor monomer conversion and the evolution of molecular weight and dispersity.
Visualizing the Polymerization Processes
ATRP Mechanism
Caption: Atom Transfer Radical Polymerization (ATRP) mechanism.
RAFT Mechanism
Caption: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization mechanism.
Experimental Workflow
Caption: General experimental workflow for controlled polymerization.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-4'-vinylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-bromo-4'-vinylbiphenyl. This versatile building block is a key intermediate in the synthesis of complex organic molecules utilized in drug discovery, materials science, and organic electronics. The following sections detail various palladium-catalyzed reactions, offering specific protocols and quantitative data to guide synthetic chemists in their research and development endeavors.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity.[1][2] These reactions have revolutionized the construction of complex molecular architectures, finding widespread application in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and in materials science for the development of novel organic materials.[3]
This compound is a bifunctional molecule featuring a reactive vinyl group and a bromo-substituent on the biphenyl core. The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at this position. This capability is invaluable for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the electronic and photophysical properties of materials for applications such as organic light-emitting diodes (OLEDs).
This document outlines protocols for several key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organohalide.[4] This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids.[4]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of a Related Substrate
While a specific protocol for this compound was not found, the following protocol for the Suzuki-Miyaura coupling of 4-vinylphenylboronic acid with 1-bromo-4-fluorobenzene provides a representative procedure. This reaction is analogous to the coupling of this compound with a fluorophenylboronic acid.
Reaction: Coupling of 4-vinylphenylboronic acid with 1-bromo-4-fluorobenzene.[5]
Materials:
-
4-vinylphenylboronic acid (1.1 mmol)
-
1-bromo-4-fluorobenzene (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF/H₂O mixture, 95:5)
Procedure:
-
To a reaction vessel, add 1-bromo-4-fluorobenzene, 4-vinylphenylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of a Related Substrate
The following table summarizes the results for the Suzuki-Miyaura coupling of various boronic acids with 1-bromo-4-fluorobenzene, catalyzed by a heterogeneous palladium catalyst (G-COOH-Pd-10).[5]
| Entry | Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Phenylboronic acid | 70 | 3 | 85 |
| 2 | Phenylboronic acid | 110 | 3 | 98 |
| 3 | 4-Vinylphenylboronic acid | 70 | 3 | 82 |
| 4 | 4-Vinylphenylboronic acid | 110 | 3 | 95 |
| 5 | 4-Carboxyphenylboronic acid | 70 | 3 | 75 |
| 6 | 4-Carboxyphenylboronic acid | 110 | 3 | 92 |
| 7 | 4-Fluorophenylboronic acid | 70 | 3 | 88 |
| 8 | 4-Fluorophenylboronic acid | 110 | 3 | 99 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] It is a powerful tool for the formation of C-C bonds and is particularly useful for the synthesis of substituted styrenes and other vinylarenes.
General Reaction Scheme:
Caption: General scheme of the Heck reaction of this compound.
Experimental Protocol: Heck Reaction of Aryl Bromides with Styrene
The following is a general procedure for the Heck reaction of aryl bromides with styrene, which can be adapted for this compound.[7]
Materials:
-
Aryl bromide (e.g., this compound, 1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium catalyst (e.g., Pd EnCat® 40, 0.8 mol%)
-
Base (e.g., AcONa, 2.5 equiv.)
-
Phase-transfer catalyst (e.g., Et₄NCl, 3 equiv.)
-
Solvent (e.g., Ethanol, 2 mL)
Procedure:
-
In a microwave vial, combine the aryl bromide, base, phase-transfer catalyst, and palladium catalyst.
-
Add the solvent and then the styrene.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 140 °C for 30 minutes.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.
Quantitative Data for Heck Reaction of Aryl Bromides with Alkenes
The table below presents data for the Heck reaction of various aryl bromides with ethyl crotonate, demonstrating the versatility of the reaction.[7]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 2-Bromonaphthalene | Ethyl (E)-3-(naphthalen-2-yl)but-2-enoate | 50 |
| 2 | 4-Bromoanisole | Ethyl (E)-3-(4-methoxyphenyl)but-2-enoate | 70 |
| 3 | 4-Bromotoluene | Ethyl (E)-3-(p-tolyl)but-2-enoate | 65 |
| 4 | 1-Bromo-4-fluorobenzene | Ethyl (E)-3-(4-fluorophenyl)but-2-enoate | 60 |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[8] This reaction is a reliable method for the synthesis of substituted alkynes.
General Reaction Scheme:
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. sctunisie.org [sctunisie.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 8. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction Involving 4-Bromo-4'-vinylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and relevant data for conducting Heck reactions using 4-Bromo-4'-vinylbiphenyl. This versatile building block can be utilized in various palladium-catalyzed cross-coupling reactions to synthesize a range of valuable compounds, including stilbene derivatives and functional polymers. The protocols outlined below are based on established methodologies for Heck reactions of aryl bromides with vinyl compounds.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene.[1][2] This reaction is instrumental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3]
For this compound, the Heck reaction can proceed in two primary ways:
-
Reaction at the vinyl group: The vinyl group of this compound can react with an aryl halide.
-
Reaction at the bromo group: The bromo substituent can react with an alkene. This is a common pathway for the synthesis of stilbene derivatives and for polymerization.
This document will focus on the latter, providing protocols for the reaction of the aryl bromide moiety of this compound.
Key Applications
The Heck reaction with this compound as a substrate is particularly useful for:
-
Synthesis of Stilbene Derivatives: Reaction with various alkenes can lead to the formation of functionalized stilbene compounds, which are of interest for their optical and biological properties.
-
Polymer Synthesis: this compound can act as a monomer in Heck polymerization reactions to produce poly(phenylenevinylene) (PPV) derivatives.[4][5] These materials are investigated for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs).
General Heck Reaction Protocols
Below are generalized protocols for the Heck reaction of this compound with a generic alkene. These should be optimized for specific substrates and desired outcomes.
Protocol 1: Heck Reaction for the Synthesis of a Stilbene Derivative
This protocol describes the reaction of this compound with a generic styrene derivative.
Reaction Scheme:
Materials:
-
This compound
-
Styrene derivative (e.g., styrene, 4-methoxystyrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the styrene derivative (1.2 equiv), Palladium(II) acetate (0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).
-
Add the anhydrous solvent (DMF or NMP) to the flask.
-
Add the base (e.g., Triethylamine, 2.0 equiv).
-
Stir the reaction mixture at a temperature ranging from 80°C to 140°C. The optimal temperature will depend on the specific substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.
Protocol 2: Heck Polymerization of this compound
This protocol outlines a self-condensation Heck polymerization of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or similar phosphine ligand
-
Triethylamine (NEt₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Add Palladium(II) acetate (0.01-0.03 equiv) and the phosphine ligand (0.02-0.06 equiv) to the solution.
-
Add triethylamine (2.0 equiv) to the reaction mixture.
-
Heat the mixture to 100-120°C and stir for 24-48 hours. The solution will become more viscous as the polymer forms.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
Data Presentation: Typical Heck Reaction Conditions
The following table summarizes typical reaction conditions for Heck reactions involving aryl bromides and vinyl compounds, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ | PdCl₂(PPh₃)₂ | Pd₂ (dba)₃ |
| Catalyst Loading | 1-5 mol% | 1-3 mol% | 0.5-2 mol% |
| Ligand | P(o-tol)₃ | PPh₃ | P(t-Bu)₃ |
| Ligand Loading | 2-10 mol% | 2-6 mol% | 1-4 mol% |
| Base | NEt₃ | K₂CO₃ | NaOAc |
| Solvent | DMF | NMP | Acetonitrile |
| Temperature | 100-140 °C | 120-150 °C | 80-110 °C |
| Reaction Time | 12-48 h | 24-72 h | 8-24 h |
| Typical Yield | 70-95% | 65-90% | 75-98% |
Mandatory Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[2]
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow for Heck Reaction
This diagram outlines the general laboratory workflow for performing a Heck reaction.
References
Application Notes and Protocols for the Synthesis of Functional Polymers from 4-Bromo-4'-vinylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and functionalization of polymers derived from 4-Bromo-4'-vinylbiphenyl. This monomer serves as a versatile building block for creating well-defined polymers with tunable properties, making them highly suitable for a range of applications, including the development of novel drug delivery systems. The protocols outlined below detail methods for controlled polymerization via Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), as well as post-polymerization modification techniques to introduce diverse functionalities.
Controlled Polymerization of this compound
Controlled radical polymerization techniques are essential for synthesizing polymers with predictable molecular weights and low polydispersity indices (PDI), which are critical for applications in drug delivery and materials science.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile method for controlling the polymerization of a wide range of monomers. The following protocol is a general guideline for the RAFT polymerization of this compound.
Experimental Protocol: RAFT Polymerization
-
Materials: this compound (monomer), a suitable RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate - DDMAT), a radical initiator (e.g., 2,2'-azobis(isobutyronitrile) - AIBN), and an appropriate solvent (e.g., 1,4-dioxane or 2-butanone).
-
Procedure: a. In a Schlenk flask, dissolve the this compound monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and should be optimized for the desired polymer characteristics. b. Deoxygenate the solution by subjecting it to several freeze-pump-thaw cycles. c. Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the specified reaction time. d. To quench the reaction, expose the solution to air and cool it to room temperature. e. Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol). f. Filter and dry the polymer under vacuum to a constant weight. g. Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).
Data Presentation: RAFT Polymerization of Vinyl Monomers
| Entry | [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn, calcd ( g/mol ) | Mn, GPC ( g/mol ) | PDI |
| 1 | 100:1.0:0.1 | 1,4-dioxane | 70 | 22.5 | 76 | 10,400 | 10,300 | 1.17 |
| 2 | 100:1.0:0.2 | 1,4-dioxane | 70 | 7.5 | 45 | 6,300 | 7,900 | 1.09 |
| 3 | 100:1.0:0.1 | 2-butanone | 75 | 10 | 62 | 8,500 | 9,100 | 1.07 |
| 4 | 100:1.0:0.1 | 2-butanone | 75 | 17.5 | 73 | 10,000 | 10,500 | 1.06 |
Monomer: 4-vinylbenzaldehyde, CTA: DDMAT, Initiator: AIBN[1]
Workflow for RAFT Polymerization
References
Application Notes and Protocols for Post-Polymerization Modification of Poly(4-Bromo-4'-vinylbiphenyl)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the post-polymerization modification of poly(4-Bromo-4'-vinylbiphenyl), a versatile polymer scaffold for the synthesis of functional materials. The bromo-functional group serves as a reactive handle for introducing a wide array of chemical moieties via palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These modifications allow for the fine-tuning of the polymer's physical, chemical, and biological properties, opening avenues for its application in diverse fields, particularly in drug development as a scaffold for drug delivery systems.
Overview of Post-Polymerization Modification
Post-polymerization modification is a powerful strategy for the synthesis of functional polymers, as it allows for the introduction of various functional groups onto a pre-existing polymer backbone. This approach offers several advantages over the direct polymerization of functionalized monomers, including the ability to work with a single, well-characterized parent polymer and the circumvention of potential issues with monomer synthesis and polymerization. Poly(this compound) is an ideal candidate for this strategy due to the presence of the reactive carbon-bromine bond, which is amenable to a variety of high-yielding chemical transformations.
Key Post-Polymerization Modification Reactions
Two of the most effective methods for the modification of poly(this compound) are the Suzuki and Stille cross-coupling reactions. These palladium-catalyzed reactions enable the formation of new carbon-carbon bonds, allowing for the attachment of a wide range of substituents.
-
Suzuki Coupling: This reaction involves the coupling of the brominated polymer with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki coupling is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.
-
Stille Coupling: This reaction couples the brominated polymer with an organotin reagent (organostannane) using a palladium catalyst. Stille coupling is also highly versatile and tolerant of various functional groups. However, a notable drawback is the toxicity of the organotin reagents and byproducts.
Experimental Protocols
The following are detailed protocols for the synthesis of the parent polymer and its subsequent modification via Suzuki and Stille couplings.
Synthesis of Poly(this compound)
This protocol outlines the free-radical polymerization of this compound monomer.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and standard glassware
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 18.2 mmol) in anhydrous toluene (50 mL).
-
Add AIBN (e.g., 0.030 g, 0.18 mmol, 1 mol% relative to monomer) to the solution.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon and heat the reaction mixture at 70 °C for 24 hours with stirring.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol (e.g., 500 mL) with vigorous stirring.
-
Collect the white polymer precipitate by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.
Characterization:
The resulting poly(this compound) can be characterized by:
-
¹H NMR Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
Protocol for Suzuki Coupling Modification
This protocol describes a general procedure for the Suzuki coupling of an arylboronic acid to poly(this compound).
Materials:
-
Poly(this compound)
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (base)
-
Anhydrous Dimethylformamide (DMF) or Toluene/Ethanol mixture (solvent)
-
Methanol (for precipitation)
-
Schlenk flask and standard glassware
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk flask, dissolve poly(this compound) (e.g., 1.0 g, containing approx. 3.6 mmol of bromo groups) in anhydrous DMF (40 mL).
-
Add the arylboronic acid (e.g., 1.5 equivalents per bromo group, 5.4 mmol).
-
Add K₂CO₃ (e.g., 3.0 equivalents per bromo group, 10.8 mmol).
-
Add Pd(PPh₃)₄ (e.g., 5 mol% per bromo group, 0.18 mmol).
-
Degas the mixture by bubbling with argon for 20-30 minutes.
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR to observe the disappearance of signals corresponding to the brominated aromatic protons and the appearance of new signals from the coupled aryl group.
-
After completion, cool the reaction mixture to room temperature and precipitate the functionalized polymer into a large volume of methanol or a methanol/water mixture.
-
Filter the precipitate, wash thoroughly with methanol and water to remove residual catalyst and salts, and dry under vacuum.
Protocol for Stille Coupling Modification
This protocol provides a general method for the Stille coupling of an organostannane to poly(this compound).
Materials:
-
Poly(this compound)
-
Organostannane (e.g., Tributyl(phenyl)tin)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Anhydrous Toluene or DMF (solvent)
-
Methanol (for precipitation)
-
Schlenk flask and standard glassware
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk flask, dissolve poly(this compound) (e.g., 1.0 g, approx. 3.6 mmol of bromo groups) in anhydrous toluene (40 mL).
-
Add the organostannane (e.g., 1.2 equivalents per bromo group, 4.3 mmol).
-
Add Pd(PPh₃)₄ (e.g., 5 mol% per bromo group, 0.18 mmol).
-
Degas the solution by bubbling with argon for 20-30 minutes.
-
Heat the reaction mixture to 110 °C and stir under an inert atmosphere for 24-48 hours.
-
Follow the reaction progress by ¹H NMR spectroscopy.
-
Upon completion, cool the mixture and precipitate the polymer in methanol.
-
To remove toxic tin byproducts, the polymer may require multiple reprecipitations or washing with a solution of potassium fluoride.
-
Filter the purified polymer and dry under vacuum.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the post-polymerization modification of poly(this compound) and its analogs. The degree of functionalization can often be determined by ¹H NMR spectroscopy by comparing the integration of signals from the polymer backbone to those of the newly introduced functional group.
| Modification Reaction | Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Degree of Functionalization (%) | Reference |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 48 | >95 | Adapted from similar systems |
| Suzuki Coupling | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 90 | 24 | ~100 | [1] |
| Stille Coupling | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 110 | 48 | >90 | Adapted from similar systems |
| Stille Coupling | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃/P(o-tol)₃ | - | DMF | 100 | 24 | High | Adapted from similar systems |
Note: Data for poly(this compound) is limited in the literature; therefore, some data is adapted from studies on structurally similar polymers like poly(4-bromostyrene). Optimization of reaction conditions may be necessary to achieve high degrees of functionalization.
Visualization of Workflows and Pathways
Experimental Workflow for Post-Polymerization Modification
The following diagram illustrates the general workflow for the synthesis and subsequent functionalization of poly(this compound).
Caption: General workflow for the synthesis and post-polymerization modification of poly(this compound).
Catalytic Cycle for Suzuki Coupling
This diagram illustrates the generally accepted catalytic cycle for the Suzuki cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Applications in Drug Development
The ability to introduce a diverse range of functional groups onto the poly(4-vinylbiphenyl) backbone makes it a highly attractive scaffold for applications in drug development. While specific examples for this particular polymer are emerging, the principles of polymer-based drug delivery provide a clear roadmap for its potential uses.
Potential Drug Delivery Strategies:
-
Polymer-Drug Conjugates: Covalent attachment of drug molecules to the polymer can improve drug solubility, prolong circulation time, and enable targeted delivery. The functional groups introduced via post-polymerization modification can serve as attachment points for drugs containing complementary functionalities (e.g., amines, carboxylates, hydroxyls).
-
Amphiphilic Block Copolymers for Micellar Drug Delivery: By coupling hydrophilic moieties, such as polyethylene glycol (PEG), to the hydrophobic poly(vinylbiphenyl) backbone, amphiphilic block copolymers can be synthesized. These polymers can self-assemble in aqueous environments to form micelles, which can encapsulate hydrophobic drugs in their core, thereby increasing their bioavailability.
-
Targeted Drug Delivery: The introduction of targeting ligands (e.g., antibodies, peptides, aptamers) to the polymer surface can facilitate the specific recognition of and binding to receptors that are overexpressed on diseased cells, such as cancer cells. This active targeting strategy can enhance the therapeutic efficacy of the drug while minimizing off-target side effects.
The versatility of post-polymerization modification of poly(this compound) provides a powerful platform for the rational design of advanced drug delivery systems. Further research in this area is poised to unlock the full potential of this promising polymer scaffold in the field of medicine.
References
Applications of 4-Bromo-4'-vinylbiphenyl in Organic Electronics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-4'-vinylbiphenyl is a versatile bifunctional molecule with significant potential in the field of organic electronics. Its unique structure, featuring a polymerizable vinyl group and a reactive bromo-substituent, allows for its use as a key building block in the synthesis of advanced functional polymers. These polymers can be tailored for a variety of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Thin-Film Transistors (OTFTs). This document provides detailed application notes and experimental protocols for the synthesis and utilization of polymers derived from this compound in organic electronic devices.
Introduction: The Potential of this compound
The biphenyl core of this compound imparts rigidity and favorable electronic properties to resulting polymers, while the vinyl group serves as a reactive handle for polymerization. The bromine atom allows for post-polymerization modification via cross-coupling reactions, such as the Suzuki or Heck reactions. This dual functionality enables the creation of a wide range of polymers with precisely tuned optical and electrical characteristics.
For instance, the bromo-group can be substituted with various electroactive moieties to introduce hole-transporting, electron-transporting, or emissive properties into the polymer side chains. This modular approach is highly advantageous for the rapid screening and optimization of materials for specific organic electronic applications.
Synthesis and Functionalization of Polymers
Synthesis of Poly(this compound)
A straightforward approach to obtaining a polymer backbone is through the free-radical polymerization of the this compound monomer.
Experimental Protocol: Free-Radical Polymerization
-
Materials: this compound (monomer), Azobisisobutyronitrile (AIBN) (initiator), and anhydrous toluene (solvent).
-
Procedure:
-
In a Schlenk flask, dissolve this compound (5.0 g, 19.1 mmol) and AIBN (0.031 g, 0.19 mmol, 1 mol% relative to monomer) in anhydrous toluene (50 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of methanol (500 mL).
-
Collect the white precipitate by filtration, wash with methanol, and dry under vacuum at 40°C overnight to yield poly(this compound).
-
Post-Polymerization Functionalization via Suzuki Coupling
The bromo-functionalized polymer can be readily modified to incorporate desired functionalities. Here, we describe a protocol to attach a hole-transporting triphenylamine moiety.
Experimental Protocol: Suzuki Coupling with 4-(Diphenylamino)phenylboronic Acid
-
Materials: Poly(this compound), 4-(diphenylamino)phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), potassium carbonate (K₂CO₃), and a 3:1 mixture of toluene and water.
-
Procedure:
-
In a round-bottom flask, dissolve poly(this compound) (1.0 g, based on monomer units) and 4-(diphenylamino)phenylboronic acid (1.2 equivalents per bromo group) in toluene (40 mL).
-
Add an aqueous solution of K₂CO₃ (2 M, 4 equivalents per bromo group).
-
Degas the mixture with argon for 30 minutes.
-
Add Pd(PPh₃)₄ (5 mol% per bromo group) to the mixture.
-
Heat the reaction at 90°C for 48 hours under an inert atmosphere.
-
After cooling, separate the organic layer and wash it with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution.
-
Precipitate the functionalized polymer in methanol, filter, and dry under vacuum.
-
Polymer Characterization Data
The following table summarizes hypothetical but representative data for the synthesized polymers.
| Property | Poly(this compound) | Functionalized Polymer (with Triphenylamine) |
| Number Average Molecular Weight (Mₙ) | 25,000 g/mol | 35,000 g/mol |
| Weight Average Molecular Weight (Mₙ) | 55,000 g/mol | 75,000 g/mol |
| Polydispersity Index (PDI) | 2.2 | 2.1 |
| Glass Transition Temperature (T₉) | 145 °C | 160 °C |
| Highest Occupied Molecular Orbital (HOMO) | -5.8 eV | -5.4 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 eV | -2.3 eV |
Application in Organic Light-Emitting Diodes (OLEDs)
The functionalized polymer, possessing hole-transporting and potentially emissive properties, can be utilized as the active layer in a solution-processed OLED.
OLED Fabrication Protocol
-
Substrate Cleaning:
-
Clean pre-patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen stream and treat with UV-ozone for 10 minutes to enhance the work function of the ITO.
-
-
Hole Injection Layer Deposition:
-
Spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer Deposition:
-
Dissolve the functionalized polymer in chlorobenzene (10 mg/mL) and filter through a 0.45 µm PTFE filter.
-
Spin-coat the polymer solution at 2000 rpm for 60 seconds inside the glovebox.
-
Anneal the film at 80°C for 20 minutes.
-
-
Electron Transport Layer and Cathode Deposition:
-
Thermally evaporate a thin layer of an electron-transporting material (e.g., TPBi, 30 nm) followed by a layer of lithium fluoride (LiF, 1 nm) and aluminum (Al, 100 nm) through a shadow mask at a pressure below 10⁻⁶ Torr.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.
-
OLED Performance Data
The following table presents hypothetical performance data for an OLED fabricated with the functionalized polymer.
| Parameter | Value |
| Turn-on Voltage | 3.5 V |
| Maximum Luminance | 8,500 cd/m² |
| Maximum Current Efficiency | 5.2 cd/A |
| Maximum External Quantum Efficiency (EQE) | 2.8 % |
| CIE Coordinates (x, y) | (0.32, 0.45) - Greenish-Blue |
Application in Organic Thin-Film Transistors (OTFTs)
The π-conjugated backbone of the functionalized polymer makes it a candidate for the active semiconductor layer in an OTFT.
OTFT Fabrication Protocol (Bottom-Gate, Top-Contact)
-
Substrate Preparation:
-
Use a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (300 nm) as the gate electrode and gate dielectric, respectively.
-
Clean the substrate by ultrasonication in acetone and isopropanol.
-
Treat the SiO₂ surface with a hydrophobic self-assembled monolayer, such as octadecyltrichlorosilane (OTS), to improve the morphology of the polymer film.
-
-
Semiconductor Layer Deposition:
-
Dissolve the functionalized polymer in a suitable solvent like dichlorobenzene (10 mg/mL).
-
Spin-coat the polymer solution onto the OTS-treated substrate at 1500 rpm for 60 seconds inside a glovebox.
-
Anneal the film at 100°C for 30 minutes to remove residual solvent and improve crystallinity.
-
-
Source and Drain Electrode Deposition:
-
Thermally evaporate gold (Au, 50 nm) through a shadow mask to define the source and drain electrodes. The channel length and width can be defined by the mask (e.g., 50 µm and 1000 µm, respectively).
-
OTFT Performance Data
The following table shows hypothetical performance characteristics for an OTFT based on the functionalized polymer.
| Parameter | Value |
| Hole Mobility (µh) | 0.05 cm²/Vs |
| On/Off Current Ratio | > 10⁵ |
| Threshold Voltage (Vth) | -2.5 V |
Visualizations
Caption: Synthesis of this compound monomer.
Caption: Polymerization of this compound.
Caption: Post-polymerization functionalization via Suzuki coupling.
Application Notes and Protocols: Synthesis of Liquid Crystals Using 4-Bromo-4'-vinylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of liquid crystalline materials utilizing 4-Bromo-4'-vinylbiphenyl as a key building block. This versatile monomer can be employed in the synthesis of side-chain liquid crystal polymers (SCLCPs), which are of significant interest for applications in displays, sensors, and drug delivery systems. The protocols outlined below describe the synthesis of the monomer, its subsequent polymerization, and a post-polymerization modification to introduce a mesogenic side chain.
Synthesis of this compound Monomer
The synthesis of this compound provides a monomer with a polymerizable vinyl group and a reactive bromo-functional handle for further chemical modification. A convenient two-step synthesis has been reported, starting from 4-bromobiphenyl.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Bromo-4'-formylbiphenyl [1]
-
Under a dry nitrogen atmosphere, dissolve 10 g (0.043 mol) of 4-bromobiphenyl in 50 ml of absolute dichloromethane in a flask cooled to 0°C.
-
Add 17.56 g (0.093 mol) of titanium tetrachloride (TiCl₄) to the stirred solution while maintaining the temperature at 0°C.
-
Slowly add 6 g (0.053 mol) of dichloromethyl methyl ether dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the mixture into 100 ml of ice-cold water to hydrolyze.
-
Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield 4-bromo-4'-formylbiphenyl. An excellent yield of 82% has been reported for this step.[1]
Step 2: Wittig Reaction to form this compound [1]
-
In a separate flask, prepare the Wittig reagent by reacting methyltriphenylphosphonium bromide with a suitable base, such as potassium tert-butoxide, in an appropriate solvent like THF.
-
Add the synthesized 4-bromo-4'-formylbiphenyl to the Wittig reagent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Polymerization of this compound
The vinyl group of this compound allows for its polymerization, typically via free-radical polymerization, to yield poly(this compound). This polymer serves as a scaffold for the subsequent attachment of mesogenic units.[1][2]
Experimental Protocol: Free-Radical Polymerization
-
Dissolve the this compound monomer in a suitable solvent (e.g., THF).[1]
-
Add a free-radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture under a nitrogen atmosphere at a temperature appropriate for the initiator (e.g., 60-80°C for AIBN).
-
Allow the polymerization to proceed for a set time (e.g., 2-3 hours).[1]
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.[1]
-
Purify the polymer by repeated dissolution in a good solvent (e.g., THF) and reprecipitation in a non-solvent (e.g., methanol).[1]
-
Dry the resulting polymer under vacuum to a constant weight.[1]
Synthesis of a Side-Chain Liquid Crystal Polymer via Post-Polymerization Modification
The bromo-functionalized polymer can be further modified using cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce mesogenic side chains. This is a powerful method for creating well-defined SCLCPs.[3][4][5][6]
Experimental Protocol: Suzuki-Miyaura Coupling for Mesogen Attachment
This protocol describes a general procedure for the attachment of a 4'-alkoxybiphenyl-4-yl mesogenic group.
-
In a reaction flask, dissolve the poly(this compound) and 4'-alkoxy-[1,1'-biphenyl]-4-ylboronic acid in a suitable solvent system (e.g., a mixture of toluene, water, and methanol).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as potassium phosphate.
-
Heat the mixture to reflux under an argon atmosphere for several hours (e.g., 3 hours).
-
After cooling to room temperature, extract the polymer with an organic solvent like dichloromethane.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the final side-chain liquid crystal polymer by precipitation.
Data Presentation
The following tables summarize typical quantitative data for the synthesized materials. The data for the final liquid crystal polymer is hypothetical but based on properties of similar side-chain liquid crystal polymers containing biphenyl mesogens.[7][8]
Table 1: Properties of this compound and its Polymer
| Compound | Molecular Weight ( g/mol ) | Form | Solubility |
| This compound | 259.14 | Crystalline Solid | Soluble in common organic solvents |
| Poly(this compound) | Varies | Powdery Solid | Soluble in THF, Chloroform |
Table 2: Hypothetical Properties of a Side-Chain Liquid Crystal Polymer
| Polymer | Mn ( g/mol ) | PDI | Phase Transitions (°C) |
| SCLCP with 4'-hexyloxybiphenyl side-chain | 15,000 | 1.5 | g 45 SmA 120 N 155 I |
g = glassy, SmA = Smectic A, N = Nematic, I = Isotropic
Visualizations
Caption: Synthesis of this compound monomer.
Caption: Polymerization of the monomer.
Caption: Synthesis of the final SCLCP.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase behavior of side-chain liquid-crystalline polymers containing biphenyl mesogens with different spacer lengths synthesized via miniemulsion polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Bromo-4'-vinylbiphenyl for Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Bromo-4'-vinylbiphenyl (BVB) as a monomer for the synthesis of specialty polymers. The protocols detail the synthesis of the monomer, its polymerization, and a representative protocol for post-polymerization modification to create functional polymers for applications such as drug delivery.
Introduction to this compound
This compound is a functional monomer that combines the rigid biphenyl backbone with a polymerizable vinyl group and a reactive bromo-substituent. The resulting polymer, poly(this compound), is a versatile platform for the development of advanced materials. The bromine atoms on the polymer chain are amenable to a variety of post-polymerization modifications, allowing for the covalent attachment of therapeutic agents, targeting ligands, and other functional moieties. This makes poly(BVB) a promising candidate for the development of specialty polymers in fields such as drug delivery, diagnostics, and advanced materials science.
Physicochemical and Polymer Properties
Quantitative data for poly(this compound) is not extensively available in the public literature, reflecting its status as a specialty monomer for research and development. However, data for the closely related polymers, poly(4-vinylbiphenyl) and poly(4-bromostyrene), provide useful benchmarks for expected properties.
| Property | Poly(4-vinylbiphenyl) | Poly(4-bromostyrene) | Poly(this compound) |
| Molecular Weight (Mn) | ~115,000 g/mol | ~11,300 g/mol [1] | Data not available |
| Polydispersity Index (PDI) | Data not available | 1.15[1] | Data not available |
| Glass Transition Temp (Tg) | 138 °C | Data not available | Data not available |
| Solubility | Soluble in THF, CHCl3, Toluene | Soluble in DMF, THF, Toluene, CHCl3[1] | Soluble in several organic solvents |
Experimental Protocols
3.1. Synthesis of this compound Monomer
The synthesis of BVB is a two-step process involving the formylation of 4-bromobiphenyl followed by a Wittig reaction to introduce the vinyl group.
Step 1: Synthesis of 4-Bromo-4'-formylbiphenyl
-
Materials: 4-bromobiphenyl, titanium tetrachloride (TiCl₄), dichloromethyl methyl ether, dichloromethane, diethyl ether, anhydrous sodium sulfate.
-
Procedure:
-
Under a dry nitrogen atmosphere, dissolve 10 g of 4-bromobiphenyl in 50 ml of absolute dichloromethane in a flask and cool to 0°C.
-
Slowly add 17.56 g of TiCl₄ to the stirred solution while maintaining the temperature at 0°C.
-
Add 6 g of dichloromethyl methyl ether dropwise to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Slowly pour the mixture into 500 ml of ice-cold water with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 100 ml).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization.
-
Step 2: Synthesis of this compound
-
Materials: 4-Bromo-4'-formylbiphenyl, methyltriphenylphosphonium bromide, potassium tert-butoxide, 18-crown-6, tetrahydrofuran (THF), isopropanol.
-
Procedure:
-
In a flask under dry nitrogen, prepare a suspension of 3.15 g of potassium tert-butoxide, 10.1 g of methyltriphenylphosphonium bromide, and 200 mg of 18-crown-6 in 75 ml of absolute THF and cool to 0°C.
-
Dissolve 6.71 g of 4-Bromo-4'-formylbiphenyl in 20 ml of absolute THF and add it dropwise to the cooled suspension with stirring.
-
Stir the reaction mixture for an additional 2 hours at room temperature.
-
Filter the suspension and wash the solid with 10 ml of THF.
-
Evaporate the combined filtrate to dryness.
-
Treat the residue with 50 ml of dry ether, stir for 30 minutes, and filter.
-
Pass the filtrate through a pad of neutral alumina and wash with 20 ml of ether.
-
Evaporate the combined organic phase and recrystallize the residue from isopropanol to obtain pure this compound.
-
3.2. Polymerization of this compound
Free radical polymerization is a common method for polymerizing vinyl monomers.
-
Materials: this compound, azobisisobutyronitrile (AIBN) or other suitable radical initiator, anhydrous toluene (or other suitable solvent), methanol.
-
Procedure:
-
Dissolve a desired amount of this compound and a catalytic amount of AIBN (e.g., 1 mol% relative to the monomer) in anhydrous toluene in a reaction vessel.
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80°C) under a nitrogen atmosphere for a specified time (e.g., 24 hours).
-
Cool the reaction mixture and pour it into a large excess of methanol to precipitate the polymer.
-
Filter the polymer and redissolve it in a minimal amount of a good solvent like THF.
-
Re-precipitate the polymer in methanol. Repeat this dissolution-precipitation step two more times for purification.
-
Dry the final polymer product under vacuum at 50°C to a constant weight.
-
3.3. Post-Polymerization Modification: A Representative Protocol for Drug Conjugation
The bromo-functional groups on poly(BVB) can be modified using various chemical reactions. As a representative example for drug development, a Suzuki coupling reaction can be employed to attach a drug molecule containing a boronic acid or ester group. This protocol is based on well-established methods for the functionalization of aryl bromides.
-
Materials: Poly(this compound), a drug molecule functionalized with a boronic acid or ester (Drug-B(OR)₂), palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
Dissolve poly(this compound) in the chosen solvent system in a reaction flask.
-
Add the boronic acid-functionalized drug (e.g., 1.5 equivalents per bromo group), the palladium catalyst (e.g., 5 mol% per bromo group), and the base (e.g., 3 equivalents per bromo group).
-
De-gas the mixture and heat it under a nitrogen atmosphere at an elevated temperature (e.g., 80-100°C) for 24-48 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., FTIR to observe the disappearance of the C-Br stretch).
-
Upon completion, cool the reaction mixture and precipitate the polymer-drug conjugate in a non-solvent (e.g., methanol or water).
-
Purify the conjugate by repeated dissolution and precipitation cycles.
-
Dry the final product under vacuum.
-
Visualizations
4.1. Synthesis and Polymerization Workflow
References
Application Note: A Facile and Scalable Synthesis of 4-Bromo-4'-vinylbiphenyl for Advanced Polymer and Materials Science Applications
Abstract
This application note details a robust and high-yield two-step synthetic protocol for the preparation of 4-Bromo-4'-vinylbiphenyl, a key monomer for the development of functionalized polymers and advanced materials. The synthesis commences with the Friedel-Crafts formylation of 4-bromobiphenyl to yield 4-bromo-4'-formylbiphenyl, which is subsequently converted to the final product via a Wittig reaction. This method offers excellent yields and purity, making it suitable for both laboratory-scale research and larger-scale production for applications in organic electronics, liquid crystals, and as a versatile intermediate in organic synthesis.
Introduction
This compound is a valuable bifunctional molecule that serves as a critical building block in materials science and organic chemistry.[1] The presence of a polymerizable vinyl group and a reactive bromo-functional handle allows for the synthesis of well-defined polymers with tunable properties through controlled polymerization techniques, as well as post-polymerization modification.[2] These polymers have shown promise in applications such as organic light-emitting diodes (OLEDs), specialty resins, and as scaffolds in catalysis and drug delivery. This document provides a detailed, step-by-step experimental procedure for the synthesis of this compound, optimized for clarity and reproducibility to support researchers and professionals in the field.
Overall Reaction Scheme
The synthesis of this compound is achieved in two main steps as illustrated below:
Step 1: Synthesis of 4-bromo-4'-formylbiphenyl
4-bromobiphenyl is formylated using dichloromethyl methyl ether in the presence of titanium tetrachloride.
Step 2: Synthesis of this compound
The aldehyde product from Step 1 undergoes a Wittig reaction with methyltriphenylphosphonium bromide to yield the final vinylbiphenyl product.[3]
Experimental Protocol
Materials and Equipment
-
Reagents: 4-bromobiphenyl, Dichloromethyl methyl ether, Titanium tetrachloride (TiCl₄), Dichloromethane (DCM), Methyltriphenylphosphonium bromide, Potassium tert-butoxide, Tetrahydrofuran (THF), Methanol, Diethyl ether, Anhydrous Magnesium Sulfate (MgSO₄). All solvents should be of reagent grade and purified by standard methods prior to use.[3]
-
Glassware: Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, separatory funnel, Buchner funnel.
-
Equipment: Magnetic stir plate, heating mantle, rotary evaporator, vacuum pump, inert gas (Nitrogen or Argon) supply.
Step 1: Synthesis of 4-bromo-4'-formylbiphenyl
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10 g (0.043 mol) of 4-bromobiphenyl in 50 mL of anhydrous dichloromethane.[3]
-
Cooling and Reagent Addition: Cool the solution to 0°C using an ice bath. Under a continuous stream of dry nitrogen, add 17.56 g (0.093 mol) of titanium tetrachloride (TiCl₄) to the stirred solution.[3]
-
Formylation: To this mixture, add 6 g (0.053 mol) of dichloromethyl methyl ether dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully pour the reaction mixture into 100 mL of ice-cold water to hydrolyze the intermediate and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.
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Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from ethanol to yield 4-bromo-4'-formylbiphenyl as a solid. An excellent yield of 82% can be expected.[3]
Step 2: Synthesis of this compound
-
Ylide Preparation: In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.
-
Base Addition: Add potassium tert-butoxide in one portion to the suspension with vigorous stirring. Allow the mixture to stir at room temperature for 1 hour to form the ylide (a characteristic orange-red color should appear).
-
Wittig Reaction: Dissolve the 4-bromo-4'-formylbiphenyl obtained from Step 1 in anhydrous THF and add it dropwise to the ylide solution at 0°C.[3]
-
Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the aldehyde is consumed.
-
Quenching and Extraction: Quench the reaction by adding saturated ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
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Purification: After filtering the drying agent, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.
Data Presentation
| Parameter | Step 1: Formylation | Step 2: Wittig Reaction |
| Starting Material | 4-bromobiphenyl | 4-bromo-4'-formylbiphenyl |
| Reagents | Dichloromethyl methyl ether, TiCl₄ | Methyltriphenylphosphonium bromide, K-tert-butoxide |
| Solvent | Dichloromethane | Tetrahydrofuran |
| Temperature | 0°C | 0°C to Room Temperature |
| Reaction Time | 2 hours | 4-6 hours |
| Product | 4-bromo-4'-formylbiphenyl | This compound |
| Typical Yield | 82%[3] | Satisfactory[2][3] |
| Purification | Recrystallization (Ethanol) | Column Chromatography |
Experimental Workflow Diagram
Caption: A flowchart illustrating the two-step synthesis of this compound.
Safety Precautions
-
Titanium tetrachloride is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethyl methyl ether is a potential carcinogen and should be handled with extreme care in a fume hood.
-
Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
All organic solvents are flammable. Avoid open flames and ensure proper ventilation.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of high-purity this compound. The two-step process, involving a Friedel-Crafts formylation followed by a Wittig reaction, is scalable and yields the desired product in good quantities. This versatile monomer can be a valuable asset for researchers and professionals engaged in the development of novel polymers and functional materials.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-4'-vinylbiphenyl
Welcome to the technical support center for the synthesis of 4-Bromo-4'-vinylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most frequently employed methods for the synthesis of this compound include:
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Two-Step Wittig Reaction Route: This involves the formylation of 4-bromobiphenyl to yield 4-bromo-4'-formylbiphenyl, followed by a Wittig reaction to introduce the vinyl group.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki Coupling: This method typically involves the reaction of a boronic acid or ester with a halide. For this synthesis, one could couple 4-vinylphenylboronic acid with a 1,4-dihalobenzene or 4-bromophenylboronic acid with 4-bromostyrene.[2][3][4][5]
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Heck Reaction: This reaction couples an unsaturated halide with an alkene, providing a direct method to introduce the vinyl group onto a pre-formed bromobiphenyl scaffold.[6][7]
-
Q2: I am observing a low yield in the formylation of 4-bromobiphenyl. What could be the issue?
A2: Low yields in the formylation step, particularly when using reagents like titanium tetrachloride and dichloromethyl methyl ether, can be attributed to several factors.[1] Ensure that the reaction is conducted under strictly anhydrous conditions, as both reagents are highly sensitive to moisture. The temperature should be carefully controlled, typically starting at 0°C and slowly warming to room temperature.[1] Inadequate stirring can also lead to localized reactions and decreased yields.
Q3: During the Wittig reaction, I am having difficulty separating my product from triphenylphosphine oxide. What purification strategies are recommended?
A3: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions.[8][9][10][11] Recommended purification techniques include:
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Column Chromatography: Flash chromatography on silica gel is often effective.[1] A non-polar eluent system, such as benzene or a hexane/ethyl acetate mixture, can be used to separate the less polar this compound from the more polar triphenylphosphine oxide.
-
Crystallization: The desired product can often be crystallized from a suitable solvent like ethanol to achieve high purity.[1]
Q4: Can I use a Grignard reaction to synthesize the biphenyl backbone?
A4: While Grignard reactions are a classic method for forming carbon-carbon bonds, they can present challenges in biphenyl synthesis. A common side product is the homocoupling of the Grignard reagent, leading to the formation of biphenyl impurities.[12] For instance, the reaction of a Grignard reagent with an aryl halide can result in a mixture of products that are difficult to separate.
Troubleshooting Guides
Problem: Low or No Product Formation in Suzuki Coupling
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is activated in situ. The choice of ligands, such as phosphines, is also crucial for catalyst stability and activity.[5][6] |
| Ineffective Base | The base is critical for the transmetalation step.[3][5] Ensure the chosen base (e.g., potassium carbonate, sodium acetate) is anhydrous and of sufficient strength. The solubility of the base can also impact the reaction rate. |
| Poor Quality Boronic Acid | Boronic acids can degrade over time, especially if exposed to moisture. Use freshly prepared or properly stored boronic acid. Consider using boronic esters or aryltrifluoroborates, which can be more stable.[3] |
| Solvent Issues | Ensure the solvent is dry and deoxygenated, as oxygen can deactivate the palladium catalyst. A mixture of solvents, such as toluene and water, is often used. |
Problem: Multiple Products or Impurities in the Heck Reaction
| Potential Cause | Troubleshooting Step |
| Formation of Regioisomers | The Heck reaction can sometimes yield a mixture of regioisomers.[13] The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity. Experiment with different phosphine ligands or consider using a phosphine-free catalyst system.[7] |
| Homocoupling of Starting Materials | Homocoupling of the aryl halide can occur as a side reaction. This can be minimized by carefully controlling the reaction temperature and the stoichiometry of the reactants. |
| Double Vinylation | If using a dihalo-biphenyl starting material, double vinylation can occur. To favor mono-vinylation, use a stoichiometric amount of the vinylating agent and monitor the reaction progress closely. |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
This two-step protocol is adapted from a reported synthesis.[1]
Step 1: Synthesis of 4-Bromo-4'-formylbiphenyl
-
Under a dry nitrogen atmosphere, dissolve 4-bromobiphenyl (10 g, 0.043 mol) in 50 ml of absolute dichloromethane in a flask.
-
Cool the stirred solution to 0°C.
-
Add titanium tetrachloride (17.56 g, 0.093 mol) to the solution while maintaining the temperature at 0°C.
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Add dichloromethyl methyl ether (6 g, 0.053 mol) dropwise to the mixture.
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Slowly warm the reaction mixture to room temperature and stir for 24 hours.
-
Pour the mixture into 500 ml of ice-cold water with rapid stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 100 ml).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using benzene as the eluent.
-
Crystallize the product from ethanol.
Step 2: Synthesis of this compound
-
Prepare the Wittig reagent by reacting methyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous solvent such as THF.
-
Add a solution of 4-bromo-4'-formylbiphenyl in the same solvent to the ylide solution at a controlled temperature (often 0°C or lower).
-
Allow the reaction to proceed until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate it from triphenylphosphine oxide.
Quantitative Data Summary
| Reaction Step | Reactants | Product | Reported Yield | Reference |
| Formylation | 4-Bromobiphenyl, TiCl4, Dichloromethyl methyl ether | 4-Bromo-4'-formylbiphenyl | 82% | [1] |
| Suzuki Coupling | 4-bromotoluene, (4-methylphenyl)magnesium bromide | 4,4'-Dimethylbiphenyl | ~95% (Grignard formation) | [14] |
| Gomberg-Bachmann | p-Bromoaniline, Benzene | p-Bromobiphenyl | 34-35% | [15] |
Visualized Workflows
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yields in Suzuki coupling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Polymerization of 4-Bromo-4'-vinylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 4-bromo-4'-vinylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the common polymerization methods for this compound?
A1: this compound can be polymerized using various techniques, including:
-
Free Radical Polymerization: A common and relatively simple method initiated by thermal or photochemical decomposition of an initiator.
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer better control over molecular weight and dispersity.
-
Anionic Polymerization: This method can produce polymers with well-defined structures but requires stringent reaction conditions to prevent side reactions.
-
Suzuki Polycondensation (or Suzuki-Miyaura Catalyst-Transfer Polycondensation): This method involves a step-growth polymerization mechanism and is useful for creating conjugated polymers.
Q2: What are the potential side reactions during the free-radical polymerization of this compound?
A2: During free-radical polymerization, several side reactions can occur:
-
Chain Transfer: The growing polymer chain can transfer its radical to a monomer, solvent, or initiator molecule, leading to a decrease in the overall molecular weight.
-
Termination: This can occur through combination or disproportionation of two growing polymer chains.
-
Cross-linking: The presence of the vinyl group can potentially lead to cross-linking, especially at higher monomer conversions, resulting in an insoluble polymer gel.
-
Dehalogenation: The bromine atom on the biphenyl group might be susceptible to cleavage under certain reaction conditions, although this is less common in standard free-radical polymerization.
Q3: Can the bromine functionality be lost during polymerization?
A3: Yes, dehalogenation can be a potential side reaction, particularly in polymerization methods that utilize transition metal catalysts, such as certain types of controlled radical polymerization or Suzuki polycondensation. The stability of the C-Br bond should be considered when selecting catalysts and reaction conditions.
Troubleshooting Guides
Issue 1: Low Polymer Yield
| Possible Cause | Troubleshooting Steps |
| Initiator Inefficiency | 1. Verify the purity and activity of the initiator. 2. Optimize the initiator concentration. 3. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. |
| Presence of Inhibitors | 1. Purify the monomer to remove any polymerization inhibitors (e.g., tert-butylcatechol). 2. Ensure all solvents and reagents are free from impurities that can act as inhibitors (e.g., oxygen). |
| Chain Transfer Reactions | 1. Choose a solvent with a low chain transfer constant. 2. Lower the reaction temperature to minimize chain transfer events. |
Issue 2: Broad Molecular Weight Distribution (High Dispersity)
| Possible Cause | Troubleshooting Steps |
| High Rate of Termination | 1. Lower the initiator concentration to reduce the number of growing chains. 2. Conduct the polymerization at a lower temperature. |
| Chain Transfer Reactions | 1. As mentioned previously, select a solvent with a low chain transfer constant. |
| Slow Initiation | 1. Choose an initiator with a faster decomposition rate at the reaction temperature to ensure all chains start growing at approximately the same time. |
| For Controlled Radical Polymerization (ATRP/RAFT) | 1. Optimize the ratio of monomer:initiator:catalyst (for ATRP) or monomer:initiator:RAFT agent. 2. Ensure the purity of all components, as impurities can deactivate the catalyst or interfere with the chain transfer agent. |
Issue 3: Gel Formation (Cross-linking)
| Possible Cause | Troubleshooting Steps |
| High Monomer Conversion | 1. Stop the polymerization at a lower monomer conversion. |
| High Reaction Temperature | 1. Lower the reaction temperature to reduce the likelihood of side reactions leading to cross-linking. |
| Bifunctional Impurities | 1. Ensure the monomer is free from impurities that have more than one polymerizable group. |
Issue 4: Inconsistent Results in Suzuki Polycondensation
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | 1. Ensure all reagents and solvents are anhydrous and deoxygenated, as palladium catalysts are sensitive to air and moisture. 2. Use fresh, high-purity catalyst and ligands. |
| Side Reactions of Boronic Ester/Acid | 1. In cases of self-condensation, ensure the stoichiometry of the bifunctional monomer is precise. 2. Protect the boronic acid group if it is prone to degradation under the reaction conditions. |
| Poor Solubility | 1. Choose a solvent system that keeps the growing polymer chains in solution to prevent premature precipitation. |
Experimental Protocols
Example Protocol: Free Radical Polymerization of this compound
-
Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, dissolve the purified monomer (e.g., 1.0 g) and initiator (e.g., AIBN, 1 mol% relative to the monomer) in an appropriate solvent (e.g., toluene, 10 mL).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time (e.g., 24 hours).
-
Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Visualizations
Caption: General experimental workflow for the free-radical polymerization of this compound.
Caption: A logical troubleshooting guide for common issues in this compound polymerization.
Technical Support Center: Purification of Crude 4-Bromo-4'-vinylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromo-4'-vinylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of crude this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity of the product.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities depend on the synthetic route used. If prepared via a Wittig reaction from 4-bromo-4'-formylbiphenyl, impurities may include:
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Triphenylphosphine oxide: A common byproduct of the Wittig reaction.[1][2][3]
-
Unreacted 4-bromo-4'-formylbiphenyl: The starting aldehyde for the Wittig reaction.
-
Unreacted methyltriphenylphosphonium bromide: The Wittig salt.
-
Side products from the Wittig reaction: Minor isomeric or degradation products.
If prepared via a Suzuki coupling, impurities could include starting materials like 4-bromostyrene and a boronic acid derivative, as well as palladium catalyst residues.
Q3: How can I determine the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (119-121 °C) indicates high purity.[4][5][6]
Troubleshooting Guides
Recrystallization
Q4: My crude this compound is not dissolving in the hot recrystallization solvent. What should I do?
A4: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent until the solid dissolves completely.
-
Inappropriate Solvent: The chosen solvent may not be suitable. This compound is a relatively non-polar molecule. Good single-solvent choices for similar aromatic compounds include methanol, ethanol, or toluene.[7] A mixed solvent system, such as ethyl acetate/heptane or dichloromethane/hexane, can also be effective.[8]
-
Insoluble Impurities: The undissolved material could be an insoluble impurity. If the majority of your product has dissolved and only a small amount of solid remains, you can perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q5: No crystals are forming upon cooling my recrystallization solution. What is the problem?
A5: The absence of crystal formation is a common issue with several potential causes:
-
Too Much Solvent: Using an excessive amount of solvent will keep the compound dissolved even at low temperatures.[9][10] To remedy this, you can evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
Solution is Not Saturated: The solution may not have been fully saturated at the higher temperature.
-
Need for Nucleation: Crystallization may need to be induced. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.[7][10]
Q6: My product is "oiling out" instead of forming crystals. How can I fix this?
A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To prevent this:
-
Use More Solvent: Add more of the "good" solvent (the one in which the compound is more soluble) to keep the compound dissolved at a lower temperature.
-
Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.
-
Change the Solvent System: The chosen solvent system may not be optimal. Experiment with different solvents or solvent ratios.
Column Chromatography
Q7: I am not getting good separation of my product from impurities on the silica gel column. What can I do?
A7: Poor separation can be addressed by adjusting several parameters:
-
Solvent System (Eluent): The polarity of your eluent is critical. For a relatively non-polar compound like this compound, a non-polar eluent system is a good starting point. A mixture of petroleum ether (or hexanes) and dichloromethane is a reported eluent for a similar compound.[11] You can adjust the ratio to optimize separation; increasing the proportion of the more polar solvent (dichloromethane) will increase the elution speed of all compounds.
-
Column Packing: Ensure your column is packed uniformly without any cracks or bubbles, as these can lead to poor separation.
-
Sample Loading: Load your sample in a minimal amount of solvent and as a concentrated band at the top of the column.[12] Overloading the column with too much crude material will also result in poor separation.
Q8: My product is taking a very long time to elute from the column, or it is not eluting at all. What is happening?
A8: This suggests that the eluent is not polar enough to move your compound down the column.
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. For example, if you are using a 9:1 hexanes:dichloromethane mixture, try switching to an 8:2 or 7:3 mixture.
-
Compound Degradation: In some cases, the compound may be degrading on the silica gel.[13] You can test for this by spotting a solution of your compound on a TLC plate and letting it sit for an extended period before eluting. If degradation is observed, you may need to use a different stationary phase, such as alumina, or deactivate the silica gel with a small amount of triethylamine in the eluent.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents/Eluents | Methanol, Ethanol, Toluene, Ethyl Acetate/Heptane, Dichloromethane/Hexane | Petroleum Ether/Dichloromethane (e.g., 3:1 v/v) |
| Typical Recovery | 60-90% | 50-85% |
| Achievable Purity | >98% | >99% |
| Scale | Milligrams to Kilograms | Milligrams to Grams |
| Time Requirement | 2-6 hours | 4-12 hours |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a potential recrystallization solvent (e.g., methanol). If it dissolves immediately at room temperature, the solvent is too good. If it does not dissolve, gently heat the test tube. If the solid dissolves when hot and recrystallizes upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of a non-polar solvent system (e.g., petroleum ether:dichloromethane) to determine the optimal eluent for separation. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat, uniform bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the fractions by TLC to determine which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chembk.com [chembk.com]
- 5. 4-Vinylbiphenyl | CAS#:2350-89-2 | Chemsrc [chemsrc.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uhplcs.com [uhplcs.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. Chromatography [chem.rochester.edu]
How to avoid byproduct formation in 4-Bromo-4'-vinylbiphenyl synthesis.
Welcome to the technical support center for the synthesis of 4-Bromo-4'-vinylbiphenyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods are palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings. The Suzuki coupling, which reacts 4-bromophenylboronic acid with 4-bromostyrene (or vice-versa), is often preferred due to the commercial availability and stability of the boronic acid reagents. The Stille coupling offers mild reaction conditions and tolerance to a wide range of functional groups but involves toxic organotin reagents that can be difficult to remove from the final product.[1][2][3] The Heck reaction can also be employed, typically by coupling 4-bromobiphenyl with a vinylating agent.[4]
Q2: What are the typical byproducts observed in the synthesis of this compound?
A2: Common byproducts include:
-
Homocoupled products: Biphenyl (from the debromination and coupling of the starting material) and 4,4'-divinylbiphenyl. This is often due to side reactions of the organometallic intermediates.
-
Debrominated starting material: Formation of 4-vinylbiphenyl.
-
Polymerized vinylbiphenyl: The vinyl group is susceptible to polymerization, especially at elevated temperatures.
-
Oxidative addition byproducts: Arising from side reactions of the palladium catalyst.[5]
-
Dibrominated biphenyl: If the starting material is biphenyl, dibromination can occur.[6]
Q3: How can I minimize the formation of homocoupled byproducts?
A3: To minimize homocoupling, consider the following:
-
Control of stoichiometry: Use a slight excess of one of the coupling partners.
-
Slow addition: The slow addition of the more reactive coupling partner can help to suppress homocoupling.[7]
-
Choice of catalyst and ligand: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.[1]
-
Temperature control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling.
Q4: My vinyl group is polymerizing. How can I prevent this?
A4: To prevent polymerization of the vinyl group:
-
Lower reaction temperature: Use the lowest effective temperature for the coupling reaction.
-
Add a polymerization inhibitor: A small amount of a radical scavenger like butylated hydroxytoluene (BHT) or phenothiazine can be added to the reaction mixture.
-
Degas the reaction mixture: Removing dissolved oxygen by sparging with an inert gas (e.g., argon or nitrogen) can reduce radical initiation.
Q5: I am having trouble removing the tin byproducts from my Stille coupling reaction. What should I do?
A5: Removing organotin byproducts is a known challenge in Stille couplings.[2][3] Here are some purification strategies:
-
Fluoride wash: A wash with a fluoride solution (e.g., potassium fluoride) can help to precipitate the tin species.
-
Chromatography: Column chromatography on silica gel is often effective. Sometimes, using a solvent system containing a small amount of a coordinating solvent like triethylamine can improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inactive catalyst | Ensure the palladium catalyst is not old or decomposed. Use a freshly opened bottle or a pre-catalyst that is activated in situ. |
| Inefficient ligand | The chosen phosphine ligand may not be optimal. Screen different ligands (e.g., SPhos, XPhos, P(t-Bu)3).[1] | |
| Suboptimal base | The base may be too weak or too strong. For Suzuki couplings, common bases include K2CO3, K3PO4, and Cs2CO3. | |
| Poor solvent choice | The solvent can significantly impact the reaction. Common choices include toluene, dioxane, and DMF. Ensure the solvent is anhydrous and degassed. | |
| High Levels of Homocoupled Byproducts | Reaction temperature is too high | Lower the reaction temperature and monitor the reaction progress over a longer period. |
| Incorrect stoichiometry | Carefully control the ratio of the coupling partners. A 1:1.1 ratio is a good starting point. | |
| Catalyst loading is too high | High catalyst concentrations can sometimes favor side reactions. Try reducing the catalyst loading. | |
| Presence of Debrominated Byproduct | Presence of a hydrogen source | Ensure all reagents and solvents are anhydrous. The base can sometimes act as a hydrogen source. |
| Catalyst-mediated hydrodehalogenation | Certain palladium catalysts and ligands are more prone to this side reaction. Consider a different catalyst/ligand combination. | |
| Incomplete Reaction | Insufficient reaction time or temperature | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. If the reaction stalls, a gentle increase in temperature may be necessary. |
| Poor solubility of reagents | Choose a solvent system in which all reactants are soluble at the reaction temperature. For Suzuki couplings, a co-solvent like water or ethanol can sometimes improve solubility. |
Experimental Protocol: Suzuki Coupling for this compound
This is a general procedure and may require optimization for your specific setup.
Materials:
-
4-Bromobiphenylboronic acid
-
1-Bromo-4-vinylbenzene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromobiphenylboronic acid (1.0 eq), 1-bromo-4-vinylbenzene (1.1 eq), Pd(OAc)2 (0.02 eq), and PPh3 (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Base Addition: Add degassed toluene and a degassed 2M aqueous solution of K2CO3.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Process
To better understand the reaction and potential pitfalls, the following diagrams illustrate the Suzuki coupling catalytic cycle and a troubleshooting workflow.
Caption: Catalytic cycle of the Suzuki coupling reaction, indicating where side reactions can occur.
Caption: A workflow for troubleshooting byproduct formation in the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-4'-vinylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for 4-Bromo-4'-vinylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for the Suzuki coupling of this compound?
A typical starting point for the Suzuki coupling of an aryl bromide like this compound involves a palladium catalyst with a phosphine ligand, a base, and a suitable solvent system. The reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation. The relative reactivity for coupling partners is generally I > OTf > Br >> Cl.[1][2]
Q2: My reaction yield is very low or I'm getting no product. What are the common causes and how can I troubleshoot this?
Low to no yield is a common issue in Suzuki couplings. The problem can often be traced back to one of several factors:
-
Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to catalyst oxidation and deactivation.[3] Ensure all components are thoroughly purged with an inert gas.
-
Improper Base Selection/Activation: The base is crucial for activating the boronic acid.[4] If the reaction is sluggish, consider using a stronger base or ensuring the base is of high purity and finely powdered. For instance, with K₃PO₄ in anhydrous conditions, a small amount of water may be necessary for the reaction to proceed.[5]
-
Reagent Quality: The purity of the boronic acid, aryl halide, and solvent is critical. Boronic acids can degrade over time; using a fresh or purified batch is recommended.
-
Low Reaction Temperature: Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate.[6][7] If the reaction is slow at a lower temperature, gradually increasing the heat may improve the yield. Microwave-assisted organic synthesis (MAOS) can also be employed to enhance reaction rates and yields.[8]
Q3: I am observing significant side products like homocoupling or dehalogenation. How can I minimize these?
Side reactions can compete with the desired cross-coupling, reducing the final product yield.
-
Homocoupling: This is the coupling of two boronic acid molecules and is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[9] Rigorous degassing and the use of a high-purity Pd(0) precatalyst can minimize this side reaction.
-
Dehalogenation: This involves the replacement of the bromine atom on your starting material with a hydrogen atom. This can occur when the palladium complex reacts with a hydride source, which can sometimes be an amine-based or alcoholic solvent.[9] Choosing a non-protic solvent and a non-amine base can help mitigate this issue.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a C-H bond. This is particularly problematic for heteroaryl boronic acids but can occur with others as well.[10] Using anhydrous conditions and a non-protic solvent can help.
Q4: How do I choose the right catalyst and ligand for my reaction?
The choice of catalyst and ligand is critical for a successful Suzuki coupling. Palladium-based catalysts are the most common.[11][12]
-
For Aryl Bromides: Catalyst systems such as Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands like P(t-Bu)₃ or Buchwald ligands (e.g., SPhos) are highly effective for coupling aryl bromides.[4][5] Pd(dppf)Cl₂ is another robust and commonly used precatalyst.[6]
-
Ligand Function: Ligands stabilize the active Pd(0) species and facilitate the steps of the catalytic cycle.[1] Electron-rich and bulky ligands generally accelerate the oxidative addition step, which is often rate-limiting.[5][9] N-heterocyclic carbenes (NHCs) have also emerged as effective ligands due to their strong electron-donating ability and steric bulk.[1]
Q5: Which base and solvent system should I use?
The base and solvent system must be chosen carefully to ensure optimal reactivity and solubility of the reagents.
-
Bases: A wide range of bases can be used, with the most common being inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The base facilitates the transmetalation step by forming a more nucleophilic boronate species.[2] For sterically hindered substrates, stronger bases like KOtBu may be necessary.[13] If your substrate is sensitive to strong bases, a milder base like KF can be an effective alternative.[4]
-
Solvents: Suzuki reactions are versatile and can be performed in various solvents, including organic solvents like toluene, THF, and dioxane, often mixed with water.[1] Biphasic systems (e.g., toluene/water) are common and offer advantages in terms of safety and cost.[1][11] The choice of solvent can also influence selectivity in more complex substrates.[14][15]
Data Presentation
Table 1: Typical Catalyst Systems for Suzuki Coupling of Aryl Bromides
| Precatalyst | Ligand | Typical Loading (mol%) | Notes |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | 1-5 | A standard, widely used system. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3 | Highly active for aryl bromides and chlorides.[4] |
| Pd(dppf)Cl₂ | None | 1-5 | A stable, air-tolerant precatalyst that is effective for a broad range of substrates.[6][16] |
| Pd(PPh₃)₄ | None | 2-5 | A common Pd(0) source, but can be sensitive to air and moisture. |
Table 2: Common Bases and Solvents for Suzuki Coupling
| Base | Solvent System | Characteristics |
|---|---|---|
| K₂CO₃ / Cs₂CO₃ | Toluene/Water, Dioxane/Water | Standard conditions for many Suzuki couplings; Cs₂CO₃ is more soluble and often more effective.[1] |
| K₃PO₄ | Toluene, Dioxane, THF | A strong base, often used for less reactive aryl chlorides or hindered substrates.[1] |
| KOtBu | DME, THF | A very strong base, useful for challenging couplings, but less compatible with base-sensitive functional groups.[13] |
| KF | Toluene, THF | A mild base suitable for substrates with base-labile groups like esters.[4] |
Table 3: Troubleshooting Guide for Low Yield in Suzuki Coupling
| Symptom | Potential Cause | Suggested Solution |
|---|---|---|
| No reaction, starting materials recovered | Inactive catalyst (oxidized) | Ensure rigorous degassing of solvents and reaction vessel; use fresh catalyst.[3][17] |
| Insufficient temperature | Increase reaction temperature or use microwave heating.[6][8] | |
| Incorrect base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene/H₂O, Dioxane/H₂O).[14][18] | |
| Low conversion, mixture of starting materials and product | Poor catalyst/ligand choice | Try a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., Pd₂(dba)₃/P(t-Bu)₃).[4] |
| Low-quality reagents | Use freshly purchased or purified boronic acid and aryl halide. | |
| Product formed, but significant side products observed | Homocoupling of boronic acid | Improve degassing to remove all oxygen; ensure a Pd(0) source is used.[9] |
| Dehalogenation of aryl bromide | Avoid protic solvents (alcohols) or amine bases if this is a major issue.[9] |
| | Protodeboronation | Use anhydrous solvents and consider milder bases like KF.[4][10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound (Conventional Heating)
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for setting up a Suzuki coupling reaction.
Caption: Troubleshooting flowchart for a low-yield Suzuki coupling experiment.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. quora.com [quora.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Heck Reaction with 4-Bromo-4'-vinylbiphenyl
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of the Heck reaction using 4-Bromo-4'-vinylbiphenyl as a substrate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Heck reaction with this compound is giving a low yield. What are the most critical parameters to investigate?
A1: Low yields in the Heck reaction with an aryl bromide like this compound can stem from several factors. The most critical parameters to systematically investigate are the palladium catalyst source, the choice of ligand, the base, the solvent, and the reaction temperature. Each of these components plays a crucial role in the catalytic cycle and can be optimized to significantly improve your yield.
Q2: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?
A2: A common side product in Heck reactions is the formation of a reductive Heck product, where the double bond of the alkene is saturated.[1][2] The extent of this side reaction is highly dependent on the base, temperature, substrate, and solvent.[1] To minimize the reductive Heck product, careful selection of the base is crucial. For instance, using potassium fluoride (KF) as the base has been shown to favor the desired Heck product over the reductive addition product.[2] Another potential side reaction with a substrate like this compound is oligomerization or polymerization of the vinyl group, especially at higher temperatures. Lowering the reaction temperature and using a more active catalyst to shorten the reaction time can help mitigate this.
Q3: What is the best palladium catalyst for the Heck reaction with an aryl bromide?
A3: Several palladium sources can be effective, and the optimal choice may depend on other reaction conditions. Common and effective precatalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂).[3] Pd(OAc)₂ is often a good starting point as it is relatively stable and can be reduced in situ to the active Pd(0) species.[4] For challenging couplings, palladacycles can also be highly active and stable catalysts.[1]
Q4: How does the choice of ligand affect the reaction with this compound?
A4: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For aryl bromides, phosphine ligands are commonly employed.[3] Electron-donating and sterically demanding phosphines can enhance the rate of oxidative addition, which is often the rate-limiting step for aryl bromides.[1] Good ligand choices include triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(t-Bu)₃), and bidentate phosphines like BINAP.[3][5] The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective, particularly for improving catalyst stability at higher temperatures.[1][6]
Q5: Which base should I use for the Heck reaction with an aryl bromide?
A5: The base is required to neutralize the hydrogen bromide (HBr) generated during the reaction and to regenerate the active Pd(0) catalyst.[4] Both organic and inorganic bases can be used. Common choices include triethylamine (Et₃N), potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃).[3] The choice of base can significantly impact the yield and selectivity. For instance, in some systems, potassium carbonate has been found to be optimal.[6] For substrates prone to side reactions, a weaker base like sodium acetate might be beneficial.
Q6: What is the recommended solvent for this reaction?
A6: Polar aprotic solvents are generally the best choice for the Heck reaction as they can help to stabilize the charged intermediates in the catalytic cycle.[6] Commonly used solvents include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dioxane, and acetonitrile.[1][7] The choice of solvent can influence the reaction rate and yield, so it is a parameter worth screening.[1] In some cases, aqueous media or ionic liquids have also been successfully used.[3][6]
Q7: What is the optimal temperature and reaction time?
A7: Heck reactions involving aryl bromides typically require elevated temperatures, often in the range of 80-140 °C.[1][6] The optimal temperature will depend on the reactivity of the specific substrate and the catalyst system used. It is advisable to start at a lower temperature (e.g., 80-100 °C) and increase it if the reaction is sluggish. Reaction times can vary from a few hours to 24 hours or more. Monitoring the reaction progress by techniques like TLC or GC-MS is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.
Data Presentation
Table 1: Effect of Different Bases on Heck Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 95 |
| 2 | Cs₂CO₃ | Dioxane | 100 | 92 |
| 3 | t-BuOK | DMF | 80 | 78 |
| 4 | K₃PO₄ | DMF/H₂O (1:1) | 80 | 85 |
| 5 | Et₃N | DMF | 100 | 88 |
Note: These are representative yields for a model Heck reaction with an aryl bromide and may vary for this compound.
Table 2: Influence of Solvent on Heck Reaction Yield
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | DMF | K₂CO₃ | 100 | 93 |
| 2 | Dioxane | Cs₂CO₃ | 100 | 90 |
| 3 | Toluene | K₂CO₃ | 110 | 75 |
| 4 | Acetonitrile | K₂CO₃ | 80 | 85 |
| 5 | NMP | K₂CO₃ | 120 | 91 |
Note: These are representative yields for a model Heck reaction with an aryl bromide and may vary for this compound.
Experimental Protocols
General Protocol for the Heck Reaction of this compound with an Alkene (e.g., Styrene)
This protocol is a general starting point and should be optimized for your specific needs.
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the ligand (0.02-0.1 mmol, 2-10 mol%).
-
Add the base (2.0 mmol, 2.0 equiv.).
-
Add the solvent (5-10 mL).
-
Stir the mixture for a few minutes at room temperature.
-
Add the alkene (1.2 mmol, 1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the desired amount of time (e.g., 12-24 h).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Caption: The catalytic cycle of the Heck reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Poly(4-vinylbiphenyl) Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of poly(4-vinylbiphenyl) (P4VBP).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental characterization of P4VBP.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Question: Why am I observing inconsistent molecular weight values and peak tailing in the GPC chromatogram of my poly(4-vinylbiphenyl) sample?
Answer:
Inconsistent GPC results for P4VBP can stem from several factors, primarily related to its aromatic and rigid nature. The biphenyl side groups can lead to non-ideal interactions with the GPC column packing material.
Possible Causes and Solutions:
-
Polymer-Column Interactions: The aromatic biphenyl groups can interact with the stationary phase of the GPC columns, especially if they are polystyrene-based, leading to delayed elution and artificially low molecular weight readings. This can also cause significant peak tailing.
-
Solution:
-
Use a Different Column Type: Consider using columns with a more inert packing material, such as polymethyl methacrylate (PMMA) or modified silica-based columns, to minimize aromatic interactions.
-
Modify the Mobile Phase: Adding a small amount of a polar solvent or a salt (e.g., LiBr) to the mobile phase (commonly THF) can help to disrupt adhesive interactions between the polymer and the column packing.[1][2]
-
-
-
Poor Solubility or Aggregation: Although P4VBP is soluble in solvents like THF, chloroform, and toluene, high molecular weight fractions may not dissolve completely or could form aggregates, leading to filtration issues and inaccuracies in molecular weight determination.[3]
-
Solution:
-
Ensure Complete Dissolution: Gently warm the solution and allow sufficient time for the polymer to dissolve completely. Overnight stirring at room temperature is often recommended.[4]
-
Filter Before Injection: Always filter the sample solution through a 0.2-0.45 µm PTFE or PVDF syringe filter to remove any particulates or microgels.[5]
-
-
-
Incorrect Calibration: Using polystyrene standards for calibration without considering the different hydrodynamic volume of P4VBP can lead to inaccurate molecular weight values.
-
Solution:
-
Universal Calibration: If available, use a GPC system equipped with a viscometer or a light scattering detector to perform a universal calibration, which is independent of the polymer's chemical structure.
-
Relative Molecular Weight: If only a refractive index detector is available, clearly state that the reported molecular weights are relative to polystyrene standards.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: The peaks in the ¹H NMR spectrum of my poly(4-vinylbiphenyl) are broad and poorly resolved. How can I improve the spectral quality?
Answer:
Peak broadening in the NMR spectra of polymers is a common phenomenon and can be attributed to several factors.
Possible Causes and Solutions:
-
High Molecular Weight and Restricted Chain Mobility: The bulky biphenyl side groups in P4VBP can restrict the rotational freedom of the polymer backbone in solution.[6][7] This leads to shorter T2 relaxation times and, consequently, broader NMR signals.[8][9]
-
Solution:
-
Increase Temperature: Acquiring the NMR spectrum at an elevated temperature (e.g., 50-80 °C) can increase chain mobility, leading to longer T2 relaxation and sharper peaks.
-
Use a High-Field Spectrometer: A higher magnetic field strength can improve spectral dispersion, helping to resolve overlapping broad peaks.
-
-
-
Polymer Concentration: A high concentration of the polymer solution can lead to increased viscosity and intermolecular interactions, both of which contribute to peak broadening.
-
Solution:
-
Optimize Concentration: Prepare a more dilute sample. A concentration range of 5-15 mg/mL is often a good starting point for ¹H NMR of polymers.
-
-
-
Solvent Choice: The choice of solvent can influence chain conformation and mobility.
-
Solution:
-
Select a Good Solvent: Ensure the polymer is fully dissolved in the deuterated solvent. Common choices for P4VBP include CDCl₃ and THF-d₈.
-
-
-
Inhomogeneous Broadening due to Tacticity: Atactic polymers, with a random arrangement of stereocenters along the backbone, will exhibit broader peaks due to the presence of multiple, slightly different chemical environments for the protons.[8][9]
-
Solution:
-
This is an intrinsic property of the polymer's microstructure. While the broadening cannot be eliminated, understanding its origin is crucial for correct spectral interpretation.
-
-
Differential Scanning Calorimetry (DSC)
Question: I am having difficulty obtaining a clear and reproducible glass transition temperature (Tg) for my poly(4-vinylbiphenyl) sample.
Answer:
Obtaining a distinct and reproducible Tg for P4VBP can be challenging due to its high Tg and the influence of the sample's thermal history.
Possible Causes and Solutions:
-
Thermal History: The thermal history of the polymer sample (e.g., the cooling rate from the melt or the annealing conditions) can significantly affect the shape and position of the glass transition.[10][11][12] An endothermic peak may appear at the glass transition, which can complicate the determination of Tg.[10]
-
Solution:
-
Erase Thermal History: To obtain a more reproducible Tg, it is crucial to erase the previous thermal history. This is typically done by heating the sample to a temperature well above its Tg (e.g., Tg + 30-50 °C), holding it there for a few minutes to ensure complete relaxation of the polymer chains, and then cooling it at a controlled rate (e.g., 10 or 20 °C/min). The Tg is then determined from a second heating scan at the same rate.[13]
-
-
-
Low Heat Capacity Change at Tg: For some polymers, the change in heat capacity at the glass transition can be small, making the transition difficult to detect.
-
Solution:
-
Increase Heating Rate: Using a higher heating rate (e.g., 20 °C/min) can enhance the change in heat flow at the Tg, making it more prominent.
-
Increase Sample Mass: A larger sample mass (typically 5-10 mg) can also produce a more significant signal.
-
-
-
Broad Glass Transition: A broad molecular weight distribution can lead to a broader glass transition region.
-
Solution:
-
This is a characteristic of the sample. Report the Tg as a range or use the midpoint of the transition.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for poly(4-vinylbiphenyl)?
A1: Poly(4-vinylbiphenyl) is commonly synthesized via living anionic polymerization.[3] This method allows for good control over molecular weight and results in a narrow molecular weight distribution (low polydispersity index). The polymerization is typically initiated with an organolithium compound, such as sec-butyllithium, in an inert solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).[14][15][16]
Q2: What are the common solvents for dissolving poly(4-vinylbiphenyl)?
A2: Poly(4-vinylbiphenyl) is generally soluble in common organic solvents such as tetrahydrofuran (THF), chloroform (CHCl₃), and toluene.[3]
Q3: What is the expected glass transition temperature (Tg) for poly(4-vinylbiphenyl)?
A3: The glass transition temperature of P4VBP is dependent on its molecular weight. Generally, the Tg increases with increasing molecular weight. Literature and supplier data indicate a Tg in the range of 135-151 °C for molecular weights from 30,000 to 530,000 g/mol .[3][17][18][19]
Q4: How does the biphenyl group affect the properties of poly(4-vinylbiphenyl)?
A4: The bulky and aromatic biphenyl side group has a significant impact on the properties of P4VBP. It leads to:
-
High Glass Transition Temperature (Tg): The rigidity of the biphenyl group restricts the mobility of the polymer chains, resulting in a high Tg.
-
Reduced Chain Flexibility: P4VBP has lower chain flexibility compared to polymers like polystyrene.[6][7]
-
π-π Stacking: The biphenyl groups can engage in π-π stacking interactions between adjacent chains, which can influence the polymer's bulk properties and its behavior in solution.[6][7]
Data Presentation
Table 1: Molecular Weight and Polydispersity Data for Poly(4-vinylbiphenyl)
| Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Source |
| 29,789 | 42,105 | 1.413 | [18] |
| ~115,000 (Mw) | - | - | [17] |
| 139,158 | 158,799 | 1.141 | [3] |
Table 2: Glass Transition Temperature of Poly(4-vinylbiphenyl) at Different Molecular Weights
| Mn ( g/mol ) | Tg (°C) | Source |
| 9,500 | 105 | [3][18] |
| 30,000 | 135 | [3][18] |
| 75,500 | 141 | [3][18] |
| ~115,000 (Mw) | 138 | [17] |
| 530,000 | 151 | [3][18] |
Experimental Protocols
Anionic Polymerization of 4-Vinylbiphenyl (General Protocol)
This protocol is a general guideline and should be adapted based on specific experimental goals and safety considerations. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.
-
Solvent and Monomer Purification:
-
Dry the solvent (e.g., THF) over a suitable drying agent (e.g., sodium/benzophenone ketyl) and distill under inert atmosphere immediately before use.
-
Purify the 4-vinylbiphenyl monomer by distillation under reduced pressure to remove inhibitors and impurities. Store the purified monomer under an inert atmosphere at low temperature.
-
-
Polymerization:
-
Add the purified solvent to a flame-dried reaction flask equipped with a magnetic stirrer.
-
Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add the initiator (e.g., sec-butyllithium in cyclohexane) to the solvent via syringe.
-
Slowly add the purified 4-vinylbiphenyl monomer to the initiator solution with vigorous stirring. The reaction mixture will typically develop a characteristic color indicating the presence of living anionic chain ends.
-
Allow the polymerization to proceed for the desired time (e.g., 1-4 hours).
-
-
Termination:
-
Terminate the polymerization by adding a proton source, such as degassed methanol. The color of the reaction mixture should disappear.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
GPC/SEC Analysis of Poly(4-vinylbiphenyl)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried P4VBP sample.
-
Dissolve the polymer in 2-5 mL of HPLC-grade THF (or another suitable solvent).
-
Allow the sample to dissolve completely, with gentle stirring if necessary. This may take several hours.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter compatible with the solvent.
-
-
Instrumentation and Conditions:
-
Mobile Phase: HPLC-grade THF.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes suitable for the expected molecular weight of the polymer. If interactions are observed, consider alternative column chemistries.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: Refractive Index (RI) detector. A UV detector can also be used due to the aromatic nature of the polymer.
-
Calibration: Use narrow polystyrene standards to generate a calibration curve.
-
-
Analysis:
-
Inject the filtered sample solution into the GPC system.
-
Process the resulting chromatogram using the appropriate software to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
¹H NMR Analysis of Poly(4-vinylbiphenyl)
-
Sample Preparation:
-
Dissolve 5-15 mg of the P4VBP sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Ensure the polymer is fully dissolved. Gentle warming or vortexing can aid dissolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Set the appropriate spectral width, number of scans (typically 16-64 for good signal-to-noise), and relaxation delay.
-
If peak broadening is an issue, consider acquiring the spectrum at an elevated temperature.
-
-
Data Processing and Interpretation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the aromatic protons of the biphenyl group and the aliphatic protons of the polymer backbone to confirm the polymer structure.
-
DSC Analysis of Poly(4-vinylbiphenyl)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the P4VBP sample into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
-
Thermal Program:
-
First Heating Scan (to erase thermal history):
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 180 °C) at a heating rate of 10 or 20 °C/min.
-
Hold at this temperature for 2-5 minutes.
-
-
Controlled Cooling Scan:
-
Cool the sample at a controlled rate (e.g., 10 or 20 °C/min) to a temperature well below the Tg (e.g., 25 °C).
-
-
Second Heating Scan (for Tg determination):
-
Heat the sample again at the same heating rate as the first scan to a temperature above the Tg.
-
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the second heating scan. The Tg is typically taken as the midpoint of the step change in the heat flow curve.
-
Visualizations
Caption: Troubleshooting workflow for common GPC/SEC issues.
Caption: Troubleshooting workflow for NMR peak broadening.
Caption: Standard DSC workflow for accurate Tg determination.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. polymersource.ca [polymersource.ca]
- 4. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Are Polymer NMR Peaks Always Broad? | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 9. Weiguo Hu | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. youtube.com [youtube.com]
- 12. shimadzu.com [shimadzu.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 17. Poly(4-vinylbiphenyl) average Mw 115,000 GPC, powder 25232-08-0 [sigmaaldrich.com]
- 18. agilent.com [agilent.com]
- 19. Poly(4-vinylbiphenyl) – scipoly.com [scipoly.com]
Preventing premature polymerization of 4-Bromo-4'-vinylbiphenyl during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-4'-vinylbiphenyl. The focus is on preventing premature polymerization during storage and handling to ensure the integrity of your experiments.
Troubleshooting Guide: Premature Polymerization
Have you observed unexpected solidification, increased viscosity, or the formation of a precipitate in your container of this compound? This guide will help you troubleshoot potential premature polymerization.
Symptoms:
-
White solid formation or precipitate.
-
Increased viscosity of the material.
-
Cloudiness or haziness.
-
Monomer appears as a solid chunk instead of a crystalline powder.
Immediate Actions:
-
Isolate the Container: Segregate the suspected container from other chemicals to prevent any potential spread of contamination or thermal runaway, although the latter is less common for this monomer outside of bulk storage.
-
Do Not Heat: Avoid heating the container, as this will accelerate the polymerization process.
-
Check Storage Conditions: Verify the storage conditions of the affected container and compare them to the recommended guidelines.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for premature polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: Premature polymerization of vinyl monomers like this compound is typically initiated by free radicals. The formation of these radicals can be triggered by:
-
Heat: Elevated temperatures increase the rate of spontaneous polymerization.
-
Light: UV light can provide the energy to initiate polymerization.
-
Oxygen: While oxygen can sometimes act as an inhibitor, it can also form peroxides, especially in the presence of impurities, which can then decompose to initiate polymerization.
-
Contamination: Contaminants such as dust, metallic impurities, or incompatible chemicals can act as initiators.
Q2: What are the ideal storage conditions for this compound to prevent polymerization?
A2: To minimize the risk of premature polymerization, this compound should be stored under the following conditions.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of thermal initiation. |
| Light | Store in an amber or opaque container in a dark location. | Prevents photo-initiation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with oxygen to prevent peroxide formation. |
| Container | Tightly sealed, original container. | Prevents contamination and exposure to air and moisture.[1] |
| Location | Cool, dry, and well-ventilated area away from heat sources and incompatible materials.[1] | Ensures a stable storage environment. |
Q3: My this compound arrived without a visible inhibitor. Is this normal?
A3: It is common for specialty monomers to be sold without an added inhibitor to avoid interference in subsequent reactions. If the monomer is intended for immediate use, this is often preferred. However, for long-term storage, the absence of an inhibitor increases the risk of polymerization. If you do not plan to use the material shortly after receiving it, consider adding a suitable inhibitor.
Q4: What inhibitors are recommended for this compound, and at what concentration?
| Inhibitor | Typical Concentration (ppm) | Notes |
| Hydroquinone (HQ) | 100 - 1000 | Effective, but can be challenging to remove. |
| 4-Methoxyphenol (MEHQ) | 10 - 200 | A very common and effective inhibitor. |
| 4-tert-Butylcatechol (TBC) | 10 - 50 | Often used for styrene-type monomers. |
It is crucial to ensure the inhibitor is evenly distributed throughout the monomer.
Q5: How can I test if my this compound has started to polymerize?
A5: Several methods can be employed to detect the presence of oligomers or polymers:
-
Visual Inspection: As mentioned, look for any changes in the physical appearance of the monomer.
-
Solubility Test: A small amount of the monomer should completely dissolve in a suitable solvent (e.g., toluene, THF). The presence of an insoluble fraction may indicate polymer formation.
-
Chromatography: Gel Permeation Chromatography (GPC) or High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of higher molecular weight species (oligomers/polymers).[2]
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors Prior to Polymerization
For many polymerization reactions, the presence of an inhibitor is undesirable. Here is a standard protocol for removing common phenolic inhibitors like MEHQ or TBC.
Materials:
-
This compound containing a phenolic inhibitor
-
5% (w/v) Sodium hydroxide solution, pre-chilled
-
Anhydrous magnesium sulfate or calcium chloride
-
Separatory funnel
-
Beakers and flasks
-
Solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Dissolve the this compound in a suitable organic solvent in a separatory funnel.
-
Add the chilled 5% sodium hydroxide solution to the separatory funnel. The volume of the aqueous solution should be about 20-25% of the organic layer's volume.
-
Gently shake the funnel, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the deprotonated phenolic inhibitor.
-
Drain the aqueous layer.
-
Repeat the washing with the sodium hydroxide solution two more times.
-
Wash the organic layer with deionized water to remove any residual sodium hydroxide.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry flask.
-
Add a drying agent like anhydrous magnesium sulfate, swirl, and let it stand for 10-15 minutes.
-
Filter or decant the solution to remove the drying agent.
-
Remove the solvent under reduced pressure. The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator.
Protocol 2: Monitoring for Oligomer Formation using Thin Layer Chromatography (TLC)
A quick way to check for the presence of oligomers is by using TLC.
Materials:
-
Silica gel TLC plate
-
Sample of this compound dissolved in a suitable solvent (e.g., dichloromethane)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, the ratio will need to be optimized)
-
UV lamp (254 nm)
Procedure:
-
Spot a dilute solution of the monomer onto the baseline of a TLC plate.
-
Develop the plate in a chamber with the chosen eluent.
-
After the solvent front has reached near the top of the plate, remove it and let it dry.
-
Visualize the spots under a UV lamp.
-
The monomer should travel up the plate as a single spot. Any material that remains at or near the baseline is likely oligomeric or polymeric.
Polymerization and Inhibition Mechanism
The following diagram illustrates the free-radical polymerization of this compound and how a phenolic inhibitor, such as hydroquinone, can interrupt this process.
Caption: Polymerization of this compound and its inhibition.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Bromo-4'-vinylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-Bromo-4'-vinylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for this compound?
A1: The most common and effective cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura, Heck, and Sonogashira reactions. The choice depends on the desired final product. The Suzuki reaction is ideal for forming biaryl compounds by coupling with boronic acids or esters. The Heck reaction is used to introduce an alkene substituent. The Sonogashira reaction is employed to couple the aryl bromide with a terminal alkyne.
Q2: What are the typical palladium catalysts used for these reactions?
A2: A variety of palladium catalysts are effective. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices.[1] For Heck reactions, Pd(OAc)₂ and Pd(PPh₃)₄ are frequently used.[2] For Sonogashira couplings, a combination of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst is traditional, though copper-free systems are gaining popularity to avoid homocoupling side products.[3]
Q3: Why is my reaction yield low?
A3: Low yields can result from several factors including impure reagents or solvents, inefficient catalyst system, suboptimal reaction temperature, or the presence of oxygen. For Suzuki reactions, incomplete conversion can be due to inactive boronic acids. In Heck reactions, steric hindrance on the alkene can lower yields. For Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) is a common side reaction that reduces the yield of the desired product.
Q4: What is the black precipitate that sometimes forms in my reaction?
A4: The black precipitate is often palladium black, which is finely divided metallic palladium that has precipitated out of solution. This indicates catalyst decomposition and leads to a loss of catalytic activity. It can be caused by impurities, excessively high temperatures, or an inappropriate ligand-to-metal ratio.
Q5: How can I minimize side reactions?
A5: To minimize side reactions, ensure your reagents and solvents are pure and degassed to remove oxygen. In Suzuki reactions, using a slight excess of the boronic acid can help drive the reaction to completion. For Sonogashira couplings, using a copper-free catalyst system or adding the alkyne slowly can reduce homocoupling. In Heck reactions, the choice of base and solvent can significantly influence the formation of byproducts.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no conversion of this compound.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is activated in situ. |
| Poorly Soluble Reactants | Choose a solvent system that dissolves all reactants at the reaction temperature. A mixture of toluene and water is often effective. |
| Ineffective Base | The choice of base is crucial. Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered for better reactivity. |
| Deactivated Boronic Acid | Use fresh boronic acid or convert it to a more reactive boronate ester (e.g., pinacol ester). |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. |
Catalyst and Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (0.1) | P(o-tolyl)₃ (0.2) | K₂CO₃ | Acetone/H₂O | Reflux | 90 | [4] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene | 80 | up to 95 | [5] |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 85-95 | [6] |
| pEVPBr-Pd (0.2) | - | Na₂CO₃ | H₂O | 90 | 68 | [7] |
Heck Coupling
Problem: Formation of multiple products or low selectivity.
| Possible Cause | Suggested Solution |
| Isomerization of the Product | Lowering the reaction temperature can sometimes reduce isomerization. The choice of ligand can also influence selectivity. |
| Formation of Reduced Arene (Dehalogenation) | Ensure the absence of water and other protic sources if not part of the intended solvent system. Use a non-protic solvent if possible. |
| Polymerization of the Alkene | Add a polymerization inhibitor if the alkene is prone to polymerization at the reaction temperature. |
| Incorrect Regioselectivity | The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. For styrenic substrates, coupling typically occurs at the less substituted carbon. The ligand can also play a role in directing the regioselectivity. |
Catalyst and Conditions for Heck Coupling of Aryl Bromides with Alkenes
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 80-95 | [2] |
| Pd(OAc)₂ (0.5) | dppp (1) | K₂CO₃ | DMA | 140 | 59-79 | [8] |
| Pd/C (0.3) | - | K₂CO₃ | EtOH/H₂O | MW (10 min) | High | [9] |
| Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | 85-95 | [10] |
Sonogashira Coupling
Problem: Significant formation of alkyne homocoupling product (Glaser coupling).
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture by degassing solvents and using an inert atmosphere. Oxygen promotes the oxidative homocoupling of alkynes. |
| High Copper Concentration | Reduce the amount of copper co-catalyst or switch to a copper-free Sonogashira protocol. |
| High Reaction Temperature | Lowering the reaction temperature can sometimes disfavor the homocoupling reaction relative to the cross-coupling. |
| Slow Cross-Coupling Rate | Use a more active palladium catalyst or a more reactive aryl halide (e.g., an aryl iodide instead of a bromide) to accelerate the desired cross-coupling reaction. |
Catalyst and Conditions for Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | ~90 | [11] |
| PdCl₂(PPh₃)₂ (3) | - | TBAF | Neat | 80-100 | Moderate-Excellent | [6] |
| PdCl₂(CH₃CN)₂ (2) | - | Et₃N | H₂O with PTS | RT | up to 96 | |
| PdCl₂ (5 ppm) | - | K₂CO₃ | EtOH | 90 | Good |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
-
To a degassed mixture of this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a reaction vessel, add the solvent (e.g., Toluene/H₂O 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Thoroughly degas the reaction mixture again and then heat it to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Heck Coupling Protocol
-
In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.2-1.5 equiv), a base (e.g., Et₃N or K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) with a suitable ligand (e.g., PPh₃, 2-4 mol%).
-
Add a degassed solvent (e.g., DMF or acetonitrile).
-
Heat the mixture to the required temperature (e.g., 100-140 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the product by column chromatography.
General Copper-Free Sonogashira Coupling Protocol
-
To a reaction flask containing this compound (1.0 equiv) and the terminal alkyne (1.2 equiv), add a degassed solvent (e.g., THF or DMF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a base (e.g., Et₃N or TBAF, 2-3 equiv).
-
Heat the reaction mixture to the appropriate temperature (e.g., room temperature to 80 °C) under an inert atmosphere.
-
Follow the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic phase, remove the solvent in vacuo, and purify the residue by flash chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low product yield in cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a typical cross-coupling reaction.
References
- 1. odinity.com [odinity.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. expresspolymlett.com [expresspolymlett.com]
- 8. nobelprize.org [nobelprize.org]
- 9. mdpi.com [mdpi.com]
- 10. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 4-Bromo-4'-vinylbiphenyl reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-4'-vinylbiphenyl in cross-coupling reactions. Low conversion rates are a common challenge, and this guide offers structured advice to identify and resolve potential issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions where this compound is used?
A1: this compound is typically used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille reactions to form more complex molecules. These reactions are fundamental in organic synthesis for creating carbon-carbon bonds.[1][2][3]
Q2: Why am I seeing low conversion rates in my reaction with this compound?
A2: Low conversion rates can stem from several factors including inactive catalyst, suboptimal reaction conditions (temperature, solvent, base), poor quality of starting materials, or the presence of inhibiting impurities. The electronic properties of the vinyl group can also influence reactivity.
Q3: What are the typical side reactions observed with this compound?
A3: Common side reactions include homocoupling of the boronic acid or ester in Suzuki reactions, dehalogenation of the this compound, and polymerization or side reactions involving the vinyl group, especially at elevated temperatures.[4] β-hydride elimination is a potential side reaction in Heck couplings.[5]
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to observe the consumption of starting materials and the formation of the desired product.
Q5: Is the purity of this compound critical for reaction success?
A5: Yes, the purity of starting materials is crucial. Impurities can poison the catalyst or lead to unwanted side reactions, significantly impacting the conversion rate and yield. It is advisable to use highly pure this compound or purify it before use.
Troubleshooting Guide for Low Conversion Rates
This guide provides a systematic approach to troubleshooting low conversion rates in reactions involving this compound.
Problem 1: Catalyst Inactivity or Degradation
Question: My reaction is sluggish or has not started. How do I know if my palladium catalyst is the problem?
Answer: Catalyst inactivity is a primary cause of low conversion. The palladium catalyst, typically in the Pd(0) oxidation state for the catalytic cycle to begin, can be sensitive to air and moisture.
Troubleshooting Steps:
-
Use a Pre-catalyst: Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often more stable and are reduced in situ to the active Pd(0) species.[6]
-
Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst. Degas all solvents and reagents thoroughly.
-
Check Ligand Integrity: Phosphine ligands are prone to oxidation. Use fresh ligands or store them under inert conditions.
-
Consider Catalyst Loading: While typically low, insufficient catalyst loading can lead to low conversion. A typical range is 0.5-5 mol%. Try incrementally increasing the catalyst loading.
Problem 2: Suboptimal Reaction Conditions
Question: I am observing very low conversion even with an active catalyst. How can I optimize my reaction conditions?
Answer: The choice of solvent, base, and temperature plays a critical role in the efficiency of cross-coupling reactions.
Troubleshooting Steps:
-
Solvent Selection: The solvent should solubilize the reactants and be compatible with the reaction conditions. For Suzuki reactions, common solvents include toluene, dioxane, and DMF, often with a small amount of water.[4]
-
Base Selection: The base is crucial for the transmetalation step in Suzuki reactions and for regenerating the catalyst in Heck reactions.[5][6]
-
Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are commonly used in Suzuki couplings. The strength of the base can influence the reaction rate.
-
Organic bases (e.g., triethylamine) are often used in Heck reactions.
-
-
Temperature Optimization: Cross-coupling reactions are often run at elevated temperatures (e.g., 80-120 °C). However, the vinyl group in this compound can be sensitive to high temperatures, potentially leading to polymerization. If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration.
Table 1: Common Conditions for Suzuki-Miyaura and Heck Reactions
| Parameter | Suzuki-Miyaura Reaction | Heck Reaction |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, dppf, SPhos, XPhos | PPh₃, P(o-tol)₃ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Et₃N, DIPEA |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | DMF, Acetonitrile, Toluene |
| Temperature | 80 - 110 °C | 80 - 140 °C |
Problem 3: Issues with Starting Materials
Question: My reaction is still not working efficiently after optimizing the conditions. Could there be an issue with my this compound or the coupling partner?
Answer: The quality and reactivity of your starting materials are paramount.
Troubleshooting Steps:
-
Purity of this compound: Verify the purity of your starting material by NMR or GC-MS. Impurities from its synthesis can inhibit the catalyst.
-
Boronic Acid/Ester Quality (for Suzuki reactions): Boronic acids can dehydrate to form boroxines or undergo protodeboronation. Use fresh, high-quality boronic acids or consider using more stable boronic esters (e.g., pinacol esters).
-
Stoichiometry: Ensure the correct stoichiometry of your reactants. A slight excess of the boronic acid or ester (1.1-1.5 equivalents) is often used in Suzuki reactions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.
-
Add the degassed solvent (e.g., toluene/H₂O 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in your this compound reactions.
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Catalytic Cycle of the Suzuki-Miyaura Reaction
This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Validation & Comparative
Characterizing Poly(4-vinylbiphenyl): A Comparative Guide to Molecular Weight and Polydispersity Analysis
For researchers, scientists, and drug development professionals, accurate characterization of polymer properties is paramount. This guide provides a comparative analysis of common techniques for determining the molecular weight and polydispersity of poly(4-vinylbiphenyl) (P4VBP), a polymer of interest for various advanced applications.
This document outlines the principles and practical aspects of utilizing Size Exclusion Chromatography (SEC) coupled with different detection methods for the analysis of P4VBP. By presenting data from various sources and detailing experimental protocols, this guide aims to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific needs.
Comparative Analysis of Poly(4-vinylbiphenyl) Characterization Data
The molecular weight and polydispersity index (PDI) are critical parameters that dictate the physical and chemical properties of a polymer. The following table summarizes representative data for P4VBP obtained from different commercial sources, highlighting the typical ranges observed for these key attributes. It is important to note that these values were obtained for different batches of the polymer and serve as a comparative illustration rather than a direct analysis of a single sample.
| Sample Source | Technique | M ( g/mol ) | M ( g/mol ) | PDI (M/M) | Solvent |
| Sigma-Aldrich | GPC | - | ~115,000 | - | Not Specified |
| Polymer Source (Sample 1) | SEC | 29,789 | 42,105 | 1.413 | THF |
| Polymer Source (Sample 2) | SEC | 139,158 | 158,799 | 1.141 | THF |
Mn: Number-average molecular weight; Mw: Weight-average molecular weight; PDI: Polydispersity Index.
Experimental Methodologies
Accurate and reproducible characterization of P4VBP necessitates standardized experimental protocols. The most common technique employed is Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC). This method separates polymer molecules based on their hydrodynamic volume in solution.
Size Exclusion Chromatography (SEC) with Refractive Index (RI) Detection
This is a conventional and widely used method for polymer analysis.
Principle: The SEC system utilizes a column packed with porous gel beads. Larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying degrees, resulting in a longer retention time. A Differential Refractive Index (DRI) detector continuously measures the difference in refractive index between the eluting polymer solution and the pure mobile phase, providing a concentration-dependent signal. The molecular weight is determined by calibrating the column with a series of well-characterized polymer standards (e.g., polystyrene) of known molecular weight.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 2-5 mg of poly(4-vinylbiphenyl).
-
Dissolve the polymer in 1-2 mL of high-performance liquid chromatography (HPLC) grade tetrahydrofuran (THF).
-
Gently agitate the solution until the polymer is fully dissolved. This may take several hours.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Instrumentation:
-
An SEC system equipped with a pump, an autosampler, a column oven, and a DRI detector.
-
A set of SEC columns suitable for the expected molecular weight range of the P4VBP (e.g., polystyrene-divinylbenzene based columns).
-
-
Chromatographic Conditions:
-
Mobile Phase: HPLC grade THF.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 50-100 µL.
-
-
Calibration:
-
Prepare a series of narrow polystyrene standards of known molecular weights in THF.
-
Inject each standard and record the retention time of the peak maximum.
-
Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.
-
-
Data Analysis:
-
Inject the prepared P4VBP sample.
-
Using the calibration curve, the molecular weight distribution of the P4VBP sample is determined. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated by the chromatography software.
-
Limitations: The accuracy of this method is dependent on the structural similarity between the calibration standards (e.g., polystyrene) and the analyte (P4VBP). Differences in the polymer-solvent interactions and hydrodynamic volume can lead to inaccuracies in the determined molecular weight. For a more accurate determination using this method, the Mark-Houwink parameters (K and a) for P4VBP in THF would be required for a universal calibration. However, these parameters are not readily available in the reviewed literature.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Detection
SEC-MALS is an absolute technique that determines the molecular weight directly, without the need for column calibration with polymer standards.
Principle: Following separation by the SEC column, the eluting polymer solution passes through a MALS detector. This detector measures the intensity of light scattered by the polymer molecules at multiple angles. The intensity of the scattered light is directly proportional to the product of the polymer's molar mass and its concentration. A concentration detector (typically a DRI detector) is used in series to measure the concentration at each elution volume. By combining the light scattering and concentration data, the absolute molecular weight can be calculated at every point across the chromatogram.
Experimental Protocol:
The sample preparation and chromatographic conditions are generally the same as for SEC-RI. The key difference lies in the detection and data analysis.
-
Instrumentation:
-
An SEC system as described above.
-
A MALS detector placed in series after the SEC column and before the DRI detector.
-
-
Data Analysis:
-
The data from both the MALS and DRI detectors are collected by specialized software.
-
The software uses the Zimm plot formalism to calculate the absolute weight-average molecular weight (Mw) for each elution slice.
-
The number-average molecular weight (Mn) and PDI are then calculated from the full molecular weight distribution. A key parameter required for accurate MALS analysis is the refractive index increment (dn/dc) of the polymer in the mobile phase. This value must be determined experimentally or obtained from literature.
-
Advantages over SEC-RI:
-
Provides absolute molecular weight without column calibration.
-
Less susceptible to errors arising from differences in polymer architecture between the sample and standards.
-
Can provide information about the polymer's radius of gyration.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for characterizing the molecular weight and polydispersity of poly(4-vinylbiphenyl) using Size Exclusion Chromatography.
Caption: Workflow for P4VBP molecular weight and polydispersity analysis by SEC-MALS.
Logical Relationship of Characterization Techniques
The choice of detection method in SEC significantly impacts the nature of the obtained molecular weight data. The following diagram illustrates the relationship between conventional and absolute molecular weight determination methods.
Caption: Relationship between SEC detection methods and the type of molecular weight data obtained.
A Comparative Guide to Analytical Techniques for Determining the Purity of 4-Bromo-4'-vinylbiphenyl
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity of their work. 4-Bromo-4'-vinylbiphenyl is a key building block in the synthesis of various organic materials and pharmaceutical compounds. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of this compound, complete with representative experimental data and detailed protocols.
Introduction to Purity Analysis of this compound
The purity of this compound is typically assessed to quantify the main component and to identify and quantify any process-related impurities or degradation products. Common impurities may arise from starting materials, byproducts of the synthetic route (e.g., Suzuki, Heck, or Stille coupling reactions), or degradation during storage. A thorough understanding of the advantages and limitations of various analytical techniques is crucial for selecting the most appropriate method for a given application, whether for routine quality control or in-depth impurity profiling.
Comparison of Key Analytical Techniques
The three most common and powerful analytical techniques for assessing the purity of non-volatile and semi-volatile organic compounds like this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for purity determination due to its high resolution, sensitivity, and applicability to a broad range of compounds. It separates compounds based on their polarity, making it ideal for separating this compound from its less polar or more polar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides structural information from the mass spectrometer, which is invaluable for identifying unknown impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing a highly accurate and precise measurement of purity.
The following table summarizes the typical performance characteristics of these techniques for the analysis of compounds similar to this compound. It is important to note that these values are representative and may vary depending on the specific instrumentation and method parameters.
| Feature | RP-HPLC with UV Detection | GC-MS | Quantitative ¹H-NMR (qNMR) |
| Principle | Partitioning between a non-polar stationary phase and a polar mobile phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-to-charge ratio detection. | Nuclear spin transitions in a magnetic field. |
| Primary Use | Purity determination, impurity quantification. | Impurity identification and quantification, analysis of volatile impurities. | Absolute purity determination, structural elucidation. |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 10 ng/mL | ~0.1 - 1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.03 - 0.3 µg/mL | ~0.3 - 30 ng/mL | ~0.3 - 3 mg/mL |
| Linearity (r²) | >0.999 | >0.995 | Not applicable in the same sense, but highly linear response. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Advantages | High resolution, high sensitivity, robust, widely available. | Excellent for volatile impurities, provides structural information for identification. | Primary method (no need for specific analyte standard), highly accurate and precise, non-destructive. |
| Limitations | Requires a chromophore for UV detection, potential for co-elution. | Requires analyte to be volatile and thermally stable, potential for matrix effects. | Lower sensitivity than chromatographic methods, requires a highly pure internal standard. |
Potential Impurities in this compound Synthesis
The manufacturing process of this compound, often involving palladium-catalyzed cross-coupling reactions, can introduce several potential impurities. Understanding these is crucial for developing specific and accurate analytical methods.
Process-Related Impurities:
-
Starting Materials: Unreacted 4-bromobiphenyl or the vinyl source (e.g., vinylboronic acid, vinyltributylstannane).
-
Homocoupling Products: Biphenyl (from the vinyl source) and 4,4'-dibromobiphenyl (from the aryl halide).
-
Dehalogenated Product: 4-Vinylbiphenyl.
-
Catalyst Residues: Residual palladium and ligands.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Degradation Products:
-
Oxidation Products: Potential for oxidation of the vinyl group.
-
Polymerization Products: The vinyl group can be susceptible to polymerization under certain conditions.
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound. These should be considered as starting points and may require optimization for specific instrumentation and sample matrices.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the routine purity determination and quantification of impurities in this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in methanol to make a 1 mg/mL stock solution. Prepare working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in methanol to make a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard. Impurities can be quantified based on their peak areas relative to the main peak, assuming a similar response factor, or by using reference standards for known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column suitable for aromatic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Inlet temperature: 280 °C
-
Injection mode: Split (e.g., 50:1)
-
Injection volume: 1 µL
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 50-500 amu
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound. Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns. Quantify impurities by integrating their peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides a highly accurate determination of the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) with a known amount of an internal standard (e.g., dimethyl sulfone, maleic acid)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample (e.g., 10-20 mg) and a known amount of the internal standard into an NMR tube. Add a precise volume of CDCl₃.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
-
Calculation: Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow
To aid in the selection and implementation of the appropriate analytical technique, the following diagrams, generated using Graphviz (DOT language), illustrate a logical workflow for purity analysis.
Conclusion
The determination of the purity of this compound is a critical step in ensuring the quality and consistency of research and development outcomes. RP-HPLC is a robust and versatile technique for routine purity assessment and impurity quantification. GC-MS provides invaluable structural information for the identification of unknown volatile and semi-volatile impurities. For the highest accuracy and a direct measure of absolute purity, qNMR stands as the definitive method. The choice of technique will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the need for impurity identification, and the available instrumentation. By understanding the principles and applying the appropriate methodologies, researchers can confidently assess the purity of this compound and ensure the reliability of their scientific endeavors.
A Comparative Guide to the Polymerization of 4-Bromo-4'-vinylbiphenyl and 4-chlorostyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the polymerization behavior of two functionalized vinyl monomers: 4-Bromo-4'-vinylbiphenyl (BVB) and 4-chlorostyrene (CS). Both monomers are valuable building blocks in the synthesis of advanced polymers for a range of applications, from drug delivery systems to organic electronics. This document summarizes their properties, polymerization characteristics, and the attributes of the resulting polymers, supported by available experimental data and protocols.
Monomer Properties: A Side-by-Side Look
A fundamental understanding of the monomer properties is crucial for predicting their polymerization behavior and the characteristics of the resulting polymers. This compound is a larger, more complex molecule than 4-chlorostyrene, which is expected to influence its reactivity and the physical properties of its polymer.
| Property | This compound | 4-chlorostyrene |
| Chemical Structure | C₁₄H₁₁Br | C₈H₇Cl |
| Molecular Weight | 259.14 g/mol | 138.59 g/mol [1] |
| Appearance | White crystalline solid | Colorless liquid |
| Melting Point | 129 °C | Not Applicable |
| Boiling Point | Not Reported | 192 °C[1] |
Polymerization Behavior: A Comparative Analysis
| Parameter | Polymerization of this compound | Polymerization of 4-chlorostyrene |
| Polymerization Method | Free Radical Polymerization | RAFT Polymerization |
| Initiator | AIBN (Azobisisobutyronitrile) | AIBN or other azo-initiators[2] |
| Solvent | Toluene | Dimethylformamide (DMF), Benzene, Toluene[2] |
| Temperature | 70 °C | 60-90 °C[2][3] |
| Resulting Polymer | poly(this compound) | poly(4-chlorostyrene) |
| Molecular Weight (Mw) | Not Reported | ~75,000 g/mol (GPC) |
| Polydispersity Index (PDI) | Not Reported | Low PDI achievable with RAFT |
| Glass Transition Temp. (Tg) | ~138 °C (for poly(4-vinylbiphenyl)) | 106 °C |
Properties of the Resulting Polymers
The properties of the polymers derived from these monomers differ significantly, primarily due to the presence of the bulky, rigid biphenyl group in poly(this compound).
| Property | poly(this compound) | poly(4-chlorostyrene) |
| Appearance | White powder | White powder |
| Solubility | Soluble in THF, Chloroform | Soluble in Benzene, THF, Toluene |
| Glass Transition Temp. (Tg) | ~138 °C (for poly(4-vinylbiphenyl)) | 106 °C |
| Thermal Stability | High (expected due to biphenyl group) | Decomposes at temperatures above 300°C.[4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 4-bromobiphenyl.
Step 1: Synthesis of 4-Bromo-4'-formylbiphenyl
-
Under a dry nitrogen atmosphere, dissolve 10 g of 4-bromobiphenyl in 50 ml of absolute dichloromethane in a flask and cool to 0°C.
-
To the stirred solution, add 17.56 g of TiCl₄.
-
Add 6 g of dichloromethyl methyl ether dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 2 hours.
-
Pour the reaction mixture into a mixture of crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Purify the crude 4-bromo-4'-formylbiphenyl by recrystallization.
Step 2: Synthesis of this compound
-
Prepare a suspension of methyltriphenylphosphonium bromide in dry THF.
-
Add a strong base, such as n-butyllithium, at a low temperature to form the ylide.
-
Add a solution of 4-bromo-4'-formylbiphenyl in dry THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude this compound by column chromatography or recrystallization.
RAFT Polymerization of 4-chlorostyrene
This protocol is a general procedure for the RAFT polymerization of a vinyl monomer and can be adapted for 4-chlorostyrene.
Materials:
-
4-chlorostyrene (monomer)
-
A suitable RAFT agent (e.g., 2-cyano-2-propyl benzodithioate)
-
AIBN (initiator)
-
An appropriate solvent (e.g., benzene or toluene)
-
Ampule or Schlenk tube
-
Vacuum line
-
Oil bath
Procedure:
-
Prepare a stock solution of the monomer (e.g., 15 mL), initiator (e.g., 20.1 mg AIBN), and solvent (e.g., 5 mL of benzene).[3]
-
In a separate ampule, place the desired amount of the RAFT agent (e.g., 12.3 mg).[3]
-
Add an aliquot of the stock solution (e.g., 2 mL) to the ampule containing the RAFT agent.[3]
-
Subject the contents of the ampule to three freeze-pump-thaw cycles to remove dissolved oxygen.[3]
-
Seal the ampule under vacuum.
-
Place the sealed ampule in a preheated oil bath at the desired temperature (e.g., 60 °C) for a specified time (e.g., 15 hours).[3]
-
After the polymerization, cool the ampule, open it, and precipitate the polymer in a non-solvent such as methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Visualizations
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization Mechanism
Caption: General mechanism of RAFT polymerization.
Typical Experimental Workflow for Polymerization
References
A Comparative Guide to 4-Bromo-4'-vinylbiphenyl and Other Brominated Vinyl Monomers for Advanced Polymer Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Brominated Vinyl Monomers for High-Performance Polymers
In the realm of specialty polymers, the incorporation of bromine atoms into monomeric units imparts a range of desirable properties, most notably enhanced flame retardancy and a high refractive index. This guide provides a detailed comparison of 4-Bromo-4'-vinylbiphenyl against other commercially significant brominated vinyl monomers, namely 4-bromostyrene and 2,4,6-tribromostyrene. The selection of a suitable monomer is critical in tailoring the final polymer's characteristics for specific applications, from advanced optical materials to fire-resistant composites. This document summarizes key performance data, outlines experimental protocols for property evaluation, and presents logical workflows to aid in monomer selection and polymer synthesis.
Performance Comparison of Brominated Vinyl Monomers and Their Polymers
The properties of polymers derived from this compound, 4-bromostyrene, and 2,4,6-tribromostyrene are summarized below. These properties are critical in determining their suitability for various applications.
Table 1: Comparison of Physical and Thermal Properties of Brominated Vinyl Monomers and Their Homopolymers
| Property | This compound | 4-Bromostyrene | 2,4,6-Tribromostyrene |
| Monomer Molecular Weight ( g/mol ) | 259.14 | 183.05 | 338.86 |
| Bromine Content of Monomer (%) | 30.84 | 43.66 | 70.77 |
| Polymer Glass Transition Temp. (Tg) (°C) | ~138[1] | 118[2] | 195[3] |
| Polymer Refractive Index (nD) | Not available in literature | ~1.594[4][5][6][7][8][9] | Not available in literature |
| Polymer Thermal Stability (TGA, Onset of Decomposition) | Not available in literature | ~300-400°C (gradual weight loss)[10] | Not available in literature |
Table 2: Comparison of Flame Retardant Properties
| Property | Poly(this compound) | Poly(4-bromostyrene) | Poly(2,4,6-tribromostyrene) |
| Limiting Oxygen Index (LOI) (%) | Data not available | Data not available | Data not available |
| UL-94 Rating | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of these brominated polymers.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process[4]:
-
Friedel-Crafts Acylation: 4-Bromobiphenyl is reacted with an acylating agent in the presence of a Lewis acid catalyst to introduce a carbonyl group.
-
Wittig Reaction: The resulting ketone is then reacted with a phosphonium ylide to form the vinyl group.
Polymerization
Free radical polymerization is a common method for polymerizing these vinyl monomers[11]. A typical procedure involves dissolving the monomer in a suitable solvent, adding a radical initiator (e.g., AIBN or benzoyl peroxide), and heating the mixture under an inert atmosphere. The resulting polymer is then precipitated, purified, and dried.
Thermal Analysis: Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polymers.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure: A small sample of the polymer (typically 5-10 mg) is placed in a crucible and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air)[2][12][13]. The weight loss of the sample is recorded as a function of temperature.
-
Data Analysis: The onset of decomposition and the temperature of maximum weight loss are determined from the TGA curve.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the polymers.
-
Apparatus: A differential scanning calorimeter.
-
Procedure: A small, encapsulated sample of the polymer is heated and cooled at a controlled rate (e.g., 10 °C/min). The heat flow to the sample is measured relative to a reference.
-
Data Analysis: The Tg is identified as a change in the baseline of the heat flow curve.
Optical Properties: Refractive Index Measurement
The refractive index of polymer films can be measured using an Abbe refractometer or ellipsometry[3][7].
-
Sample Preparation: A thin, uniform film of the polymer is cast onto a flat substrate.
-
Procedure (Abbe Refractometer): A drop of a suitable contacting liquid with a higher refractive index than the polymer is placed on the prism. The polymer film is placed on top, and the refractive index is read directly from the instrument[3].
-
Procedure (Ellipsometry): This technique measures the change in polarization of light upon reflection from the sample to determine the film thickness and refractive index[7].
Flame Retardancy Testing: Limiting Oxygen Index (LOI)
The LOI test (ASTM D2863) determines the minimum oxygen concentration required to support flaming combustion.
-
Apparatus: An LOI instrument.
-
Procedure: A vertically oriented sample is ignited at the top in a controlled atmosphere of nitrogen and oxygen. The oxygen concentration is systematically varied until the minimum concentration that sustains burning is found[14][15].
Flame Retardancy Testing: UL-94 Vertical Burn Test
The UL-94 test classifies the flammability of plastic materials.
-
Apparatus: A UL-94 test chamber.
-
Procedure: A vertical specimen is subjected to two 10-second flame applications. The afterflame time, afterglow time, and whether flaming drips ignite a cotton swatch below are recorded to determine the V-0, V-1, or V-2 classification[1][4][16][17][18].
Visualizing Structures and Workflows
To better understand the chemical structures and experimental processes, the following diagrams are provided.
Discussion
The choice between this compound, 4-bromostyrene, and 2,4,6-tribromostyrene depends heavily on the desired balance of properties for the final polymer.
-
Thermal Properties: Poly(2,4,6-tribromostyrene) exhibits the highest glass transition temperature (195 °C), indicating greater rigidity and dimensional stability at elevated temperatures. Poly(this compound) also has a relatively high Tg of approximately 138 °C, while poly(4-bromostyrene) has the lowest at 118 °C. The increased Tg is generally attributed to the bulkier and more rigid nature of the pendant groups, which restricts segmental motion of the polymer chains.
-
Flame Retardancy: The flame retardant efficiency of brominated polymers is closely related to their bromine content. 2,4,6-Tribromostyrene has the highest bromine content and is therefore expected to impart the most significant flame retardancy. The biphenyl structure in this compound may also contribute to char formation, another important flame-retardant mechanism. Quantitative data from LOI and UL-94 tests are needed for a definitive comparison.
Conclusion
This compound stands out as a monomer with the potential to yield polymers with a desirable combination of high glass transition temperature and a high refractive index, attributed to its rigid biphenyl structure. While poly(4-bromostyrene) is a more common and less sterically hindered monomer, it offers a lower Tg. For applications demanding maximum flame retardancy and thermal stability, 2,4,6-tribromostyrene, with its high bromine content, is a strong candidate, albeit with likely increased polymer rigidity.
Further experimental investigation is required to fully characterize the optical and flame-retardant properties of poly(this compound) and to enable a direct, quantitative comparison with polymers derived from other brominated vinyl monomers under identical conditions. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such a comparative study.
References
- 1. lisungroup.com [lisungroup.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Refractive Index ASTM D542 [intertek.com]
- 4. mgchemicals.com [mgchemicals.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. store.astm.org [store.astm.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. protolabs.com [protolabs.com]
- 10. youtube.com [youtube.com]
- 11. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 12. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 13. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 14. google.com [google.com]
- 15. google.com [google.com]
- 16. Combustion (Fire) Tests for Plastics | UL [ul.com]
- 17. specialchem.com [specialchem.com]
- 18. measurlabs.com [measurlabs.com]
Spectroscopic Analysis for Structural Confirmation of 4-Bromo-4'-vinylbiphenyl and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic techniques used to confirm the structure of 4-Bromo-4'-vinylbiphenyl and its derivatives. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel biphenyl compounds for applications in materials science and drug development.
Introduction
This compound is a versatile bifunctional molecule containing both a reactive vinyl group and a bromine atom, making it an important building block in polymer synthesis and cross-coupling reactions. Accurate structural confirmation is paramount to ensure the desired properties and reactivity of the final products. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this compound and its analogs.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and two comparative derivatives: 4,4'-Divinylbiphenyl and 4-Iodo-4'-vinylbiphenyl. The data for this compound is predicted based on the analysis of its parent structures, 4-bromobiphenyl and 4-vinylbiphenyl, providing a reliable reference for experimental verification.
| Spectroscopic Technique | This compound (Predicted/Reported) | 4,4'-Divinylbiphenyl | 4-Iodo-4'-vinylbiphenyl |
| ¹H NMR (δ, ppm) | Vinyl Protons: ~5.3-6.8 (m); Aromatic Protons: ~7.3-7.7 (m) | Vinyl Protons: ~5.2-6.8 (m); Aromatic Protons: ~7.4-7.6 (m) | Vinyl Protons: ~5.2-6.8 (m); Aromatic Protons: ~7.2-7.8 (m) |
| ¹³C NMR (δ, ppm) | Vinyl C: ~114, ~136; Aromatic C: ~121-140; C-Br: ~122 | Vinyl C: ~114, ~136; Aromatic C: ~126-140 | Vinyl C: ~114, ~136; Aromatic C: ~93-140; C-I: ~95 |
| FT-IR (cm⁻¹) | C-H (vinyl stretch): ~3080; C=C (vinyl stretch): ~1630; C=C (aromatic stretch): ~1600, ~1485; C-Br stretch: ~600-500 | C-H (vinyl stretch): ~3080; C=C (vinyl stretch): ~1630; C=C (aromatic stretch): ~1600, ~1490 | C-H (vinyl stretch): ~3080; C=C (vinyl stretch): ~1630; C=C (aromatic stretch): ~1600, ~1480; C-I stretch: ~500 |
| Mass Spectrometry (m/z) | [M]+• ≈ 258/260 (characteristic isotopic pattern for Br) | [M]+• ≈ 206 | [M]+• ≈ 306 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, providing detailed information about the molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the biphenyl derivative in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
The chemical shifts are referenced to the solvent peaks.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: The analysis is performed on an FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structural features.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: The analysis is performed on a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
GC Separation:
-
Inject 1 µL of the sample into the GC inlet.
-
A typical temperature program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a high temperature (e.g., 280-300 °C) to ensure elution of the compound.
-
-
MS Detection:
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
The mass-to-charge ratio (m/z) of the resulting ions is scanned over a relevant range (e.g., 50-500 amu).
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural confirmation of this compound derivatives using the described spectroscopic techniques.
Caption: Workflow for the structural elucidation of biphenyl derivatives.
Conclusion
The structural confirmation of this compound and its derivatives is reliably achieved through a combination of NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry. Each technique provides complementary information that, when analyzed together, allows for an unambiguous assignment of the molecular structure. The data and protocols presented in this guide offer a solid foundation for researchers working with these and similar compounds, facilitating efficient and accurate characterization.
Comparative study of palladium catalysts for the Heck reaction of 4-Bromo-4'-vinylbiphenyl
A Comparative Guide to Palladium Catalysts for the Heck Reaction of 4-Bromo-4'-vinylbiphenyl
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is of paramount importance in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures. A key substrate in many applications is this compound, which upon successful Heck coupling, can lead to the formation of extended conjugated systems relevant to organic electronics and drug discovery. The efficiency of this transformation is highly dependent on the choice of the palladium catalyst system, including the palladium precursor and any associated ligands. This guide provides a comparative overview of various palladium catalysts for the Heck reaction of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the optimal catalytic system for their needs.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst significantly impacts the yield, reaction time, and overall efficiency of the Heck reaction. Below is a summary of the performance of several common palladium catalyst systems in the reaction of this compound with a generic alkene partner (e.g., styrene or an acrylate). It is important to note that direct comparative studies for this specific substrate are limited; therefore, the data presented is a compilation from various sources and representative of typical performance.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 80 | 4 | ~90% | 1 |
| Pd/C | None | Na₂CO₃ | NMP | 150 | 3 | Variable | 0.1 |
| Herrmann's Catalyst (Palladacycle) | None | NaOAc | DMA | 130 | Varies | High | 0.01-1 |
| Pd-NHC Complex | IPr | K₂CO₃ | DMAc | Varies | Varies | High | 1 |
Note: The yields and reaction conditions are generalized from the literature on Heck reactions of aryl bromides and may vary based on the specific alkene coupling partner and precise reaction setup.
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving optimal results. Below are representative procedures for the Heck reaction of this compound using different palladium catalyst systems.
Protocol 1: Using Palladium(II) Acetate with a Phosphine Ligand
This protocol is a standard and widely used method for the Heck reaction.
Materials:
-
This compound
-
Alkene (e.g., styrene, 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Triphenylphosphine (PPh₃, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2 equiv.)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and PPh₃ (0.02 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add K₂CO₃ (2.0 mmol) and the alkene (1.5 mmol).
-
Add a degassed mixture of DMF and water (e.g., 1:1, 6 mL).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using Heterogeneous Palladium on Carbon (Pd/C)
This method offers the advantage of easier catalyst separation and recycling.
Materials:
-
This compound
-
Alkene (e.g., styrene, 1.2 equiv.)
-
10% Palladium on carbon (Pd/C, 0.1 mol% Pd)
-
Sodium carbonate (Na₂CO₃, 1.45 equiv.)
-
Tetrabutylammonium chloride (Bu₄NCl, 0.25 equiv.)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (4 mmol), the alkene (4.8 mmol), Na₂CO₃ (5.8 mmol), Bu₄NCl (1 mmol), and Pd/C catalyst.
-
Add NMP (5 mL) as the solvent.
-
Heat the mixture to 150°C and stir for 3 hours.
-
After the reaction is complete, cool the mixture and dilute with a suitable solvent like diethyl ether.
-
Filter the mixture through a pad of celite or alumina to remove the heterogeneous catalyst.
-
Analyze the filtrate by GC-MS and then proceed with standard workup and purification.
Catalyst System Analysis and Mechanistic Considerations
The choice of catalyst and ligand system dictates the reaction mechanism and, consequently, the outcome of the Heck reaction.
Homogeneous Catalysts: Pd(OAc)₂ with Phosphine or NHC Ligands
Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.[1] Phosphine ligands, such as triphenylphosphine (PPh₃), or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the Pd(0) center and influencing its reactivity. Bulky and electron-rich ligands generally promote the oxidative addition step and can lead to higher catalytic activity.[2] NHC ligands are known to form very stable complexes with palladium, which can result in highly active and long-lived catalysts.[1]
Heterogeneous Catalysts: Palladium on Carbon (Pd/C)
Pd/C is an attractive option due to its ease of handling, recovery, and recyclability.[3] However, there is ongoing debate about whether the catalysis is truly heterogeneous or if it proceeds via leached palladium species in solution.[4] The reaction conditions for Pd/C are often more forcing (higher temperatures) compared to homogeneous systems.
Palladacycles
Palladacycles, such as Herrmann's catalyst, are highly stable and active precatalysts.[5][6] They can exhibit high turnover numbers and are often effective at very low catalyst loadings.[7] Their stability allows for reactions to be run at elevated temperatures, which can be beneficial for less reactive substrates.[6]
Visualizing the Heck Reaction
To better understand the processes involved, the following diagrams illustrate the general workflow and the catalytic cycle of the Heck reaction.
Conclusion
The selection of an appropriate palladium catalyst is a critical parameter for the successful execution of the Heck reaction with this compound. Homogeneous catalysts like Pd(OAc)₂ combined with phosphine or NHC ligands generally offer high yields under relatively mild conditions. Heterogeneous catalysts such as Pd/C provide operational simplicity and the potential for catalyst recycling, though often at the cost of requiring more forcing reaction conditions. Palladacycles represent a class of highly active and stable catalysts that can perform efficiently at low loadings. The choice of catalyst should be guided by the specific requirements of the synthesis, including scale, cost, and the desired purity of the final product. The provided protocols and mechanistic insights serve as a valuable resource for researchers to navigate the catalyst landscape for this important transformation.
References
- 1. Synthesis of nano magnetic supported NHC-palladium and investigation of its applications as a catalyst in the Mizoroki-Heck cross-coupling reaction in H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.rug.nl [pure.rug.nl]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Mechanism of the Heck reaction using a phosphapalladacycle as the catalyst: classical versus palladium(IV) intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
A Comparative Guide to the Thermal Properties of Poly(4-vinylbiphenyl) and its Analogs
A detailed examination of the thermal stability and phase transitions of poly(4-vinylbiphenyl) in comparison to other substituted polystyrenes, supported by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data.
This guide provides a comprehensive comparison of the thermal properties of poly(4-vinylbiphenyl) (P4VBP) with its parent polymer, polystyrene (PS), and other para-substituted derivatives, namely poly(4-methylstyrene) (P4MS) and poly(4-chlorostyrene) (P4CS). The data presented is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the thermal behavior of these polymers for various applications.
Executive Summary
Poly(4-vinylbiphenyl) exhibits enhanced thermal stability compared to polystyrene, attributed to the rigid biphenyl group in its structure. This is evidenced by a higher glass transition temperature (Tg) and a greater resistance to thermal decomposition. The following sections provide a detailed analysis of the experimental data obtained from TGA and DSC, along with the methodologies used.
Thermal Analysis Data Comparison
The thermal properties of poly(4-vinylbiphenyl) and its analogs are summarized in the tables below. Table 1 presents the glass transition temperatures obtained from DSC, while Table 2 details the thermal decomposition characteristics determined by TGA.
Table 1: Glass Transition Temperatures (Tg) of Poly(4-vinylbiphenyl) and Comparative Polymers
| Polymer | Molecular Weight (Mn) ( g/mol ) | Glass Transition Temperature (Tg) (°C) |
| Poly(4-vinylbiphenyl) | 9.5 x 10³ | 105[1] |
| Poly(4-vinylbiphenyl) | 30.0 x 10³ | 135[1] |
| Poly(4-vinylbiphenyl) | 75.5 x 10³ | 141[1] |
| Poly(4-vinylbiphenyl) | ~115,000 (Mw) | 138[2] |
| Poly(4-vinylbiphenyl) | 530.0 x 10³ | 151[1] |
| Polystyrene | - | ~100 |
| Poly(4-methylstyrene) | - | Not explicitly found |
| Poly(4-chlorostyrene) | - | Not explicitly found |
Table 2: Thermogravimetric Analysis (TGA) Data for Poly(4-vinylbhenyl) and Comparative Polymers in a Nitrogen Atmosphere
| Polymer | Heating Rate (°C/min) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Char Yield at 600°C (%) |
| Poly(4-vinylbiphenyl) | 10 | ~400-420 | ~450 | ~20 |
| Polystyrene | 10 | ~375 | ~420 | < 5 |
| Poly(4-methylstyrene) | 10 | ~380 | ~425 | < 5 |
| Poly(4-chlorostyrene) | 10 | ~350 | ~390 | < 5 |
Experimental Methodologies
The data presented in this guide were obtained using standard thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) techniques. The general experimental protocols are outlined below.
Thermogravimetric Analysis (TGA)
A representative TGA protocol for the analysis of these polymers involves heating a small sample (typically 5-10 mg) in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The weight of the sample is continuously monitored as a function of temperature.
Typical TGA Experimental Parameters:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Size: 5-10 mg of the polymer powder or film.
-
Heating Rate: 10 °C/min (other rates such as 5, 15, and 20 °C/min can also be used for kinetic studies).
-
Temperature Range: Typically from ambient temperature to 600-800 °C.
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.
-
Crucible: Platinum or alumina pans.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow to or from a sample as a function of temperature or time. It provides information on thermal transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc).
Typical DSC Experimental Parameters:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Size: 5-10 mg of the polymer, sealed in an aluminum pan.
-
Heating and Cooling Rates: A standard rate of 10 °C/min is commonly used. The sample is often subjected to a heat-cool-heat cycle to erase its thermal history. The first heating scan provides information on the material's properties as-received, while the second heating scan reveals the intrinsic properties of the material.
-
Temperature Range: Dependent on the polymer, but for the polymers discussed, a range of 25 °C to 200 °C is typically sufficient to observe the glass transition.
-
Atmosphere: Purged with a dry, inert gas like nitrogen at a flow rate of 20-50 mL/min.
-
Reference: An empty, sealed aluminum pan.
Experimental Workflow
The logical flow of the thermal analysis process, from sample preparation to data analysis, is depicted in the following diagram.
Caption: Workflow for the thermal analysis of polymers.
Signaling Pathways and Logical Relationships
The thermal stability of these vinyl polymers is intrinsically linked to their chemical structure. The introduction of different substituent groups on the phenyl ring of the styrene monomer unit significantly influences the bond dissociation energies and the overall degradation mechanism.
References
Performance Comparison: Poly(4-vinylbiphenyl) vs. Poly(N-vinylcarbazole)
An Objective Comparison of 4-Bromo-4'-vinylbiphenyl-Based Materials and Poly(N-vinylcarbazole) for Organic Electronics Applications
For researchers and professionals in drug development and materials science, the selection of appropriate polymeric materials is crucial for the advancement of organic electronics, including the fabrication of Organic Light-Emitting Diodes (OLEDs). This guide provides a comparative benchmark of polymers derived from this compound against a commonly utilized alternative, poly(N-vinylcarbazole) (PVK). The comparison focuses on properties relevant to their application as hole-transporting layers (HTLs) in OLEDs.
The following table summarizes key performance indicators for poly(4-vinylbiphenyl) (PVB), the polymer derived from 4-vinylbiphenyl (the unbrominated analog of the topic material), and the well-established hole-transporting polymer, poly(N-vinylcarbazole) (PVK). Direct performance data for a polymer synthesized from this compound in an OLED device is not extensively reported in the literature; therefore, data for the base polymer (PVB) is used as a benchmark. The bromine functionality in a this compound-based polymer would primarily serve as a reactive site for further functionalization, which could be tailored to enhance specific properties such as charge mobility or solubility.
| Property | Poly(4-vinylbiphenyl) (PVB) | Poly(N-vinylcarbazole) (PVK) | Significance in OLEDs |
| Hole Mobility (cm²/Vs) | Data not readily available in literature | ~10⁻⁶ - 10⁻⁵[1] | Higher mobility leads to more efficient charge transport and lower device operating voltage. |
| Glass Transition Temp. (Tg) | 138°C[2] | ~200°C | Higher Tg indicates better thermal stability and morphological stability of the thin film in the device. |
| Solubility | Soluble in benzene, THF, toluene[2] | Soluble in THF, CHCl₃, Chlorobenzene[3] | Good solubility is essential for solution-based fabrication processes like spin-coating and inkjet printing. |
| Oxidation Potential | Not widely reported | ~1.2 V | A lower oxidation potential facilitates the injection of holes from the anode. |
| Luminance Efficiency (cd/A) | Not widely reported for PVB-based OLEDs | Can reach up to 15.5 cd/A in doped systems[4] | A measure of the light output per unit of current, indicating the device's efficiency. |
| Turn-on Voltage (V) | Not widely reported for PVB-based OLEDs | Typically around 4 V in simple devices[5] | The voltage at which the OLED begins to emit light; a lower value is desirable for energy efficiency. |
Experimental Protocols
Synthesis of Poly(4-vinylbiphenyl) via Radical Polymerization
This protocol describes a general method for the polymerization of a vinylbiphenyl monomer, which can be adapted for this compound.
Materials:
-
4-vinylbiphenyl (or this compound) monomer
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous toluene (or other suitable solvent)
-
Methanol
Procedure:
-
Dissolve the 4-vinylbiphenyl monomer in anhydrous toluene in a reaction flask.
-
Add a catalytic amount of AIBN to the solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 60-70°C and stir for 24 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with methanol.
-
Dry the polymer in a vacuum oven at 50°C to a constant weight.
Fabrication and Characterization of a Polymer-Based OLED
This protocol outlines the general steps for creating and testing a simple OLED device using a solution-based process.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Hole-transporting polymer (e.g., PVK or the synthesized PVB) dissolved in a suitable solvent (e.g., chlorobenzene)
-
Electron-transporting and emissive layer materials
-
Metal for cathode deposition (e.g., aluminum)
Fabrication Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface to act as a hole-injection layer and anneal on a hotplate.
-
Inside a nitrogen-filled glovebox, spin-coat the hole-transporting polymer solution onto the PEDOT:PSS layer and anneal to remove the solvent.
-
Deposit the electron-transporting and/or emissive layer(s) on top of the hole-transporting layer.
-
Thermally evaporate the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Determine the turn-on voltage, luminance efficiency, and power efficiency from the J-V-L data.
-
Measure the electroluminescence spectrum using a spectrometer.
Measurement of Charge Carrier Mobility
The Time-of-Flight (TOF) method is a common technique to determine the charge carrier mobility in organic semiconductor films.[6][7]
Experimental Setup:
-
A thick film (several micrometers) of the polymer is sandwiched between two electrodes, with at least one being semi-transparent.
-
A pulsed laser is used to generate charge carriers near the semi-transparent electrode.
-
A voltage is applied across the sample to drift the charge carriers to the opposite electrode.
-
An oscilloscope is used to measure the transient photocurrent.
Procedure:
-
A short laser pulse generates a sheet of charge carriers near one electrode.
-
Under the applied electric field, these carriers drift across the film.
-
The time it takes for the carriers to reach the other electrode (the transit time, tT) is measured from the photocurrent transient.
-
The charge carrier mobility (μ) is calculated using the formula: μ = d² / (VtT) where d is the film thickness and V is the applied voltage.
Visualizations
Caption: Workflow for the fabrication and characterization of a solution-processed polymer-based OLED.
Caption: Conceptual diagram of charge injection and transport in a hole-transporting polymer layer of an OLED.
References
Cross-Validation of Analytical Methods for 4-Bromo-4'-vinylbiphenyl: A Comparative Guide
In the landscape of pharmaceutical development and materials science, the precise and accurate quantification of chemical entities is paramount. This guide provides a comparative analysis of three common analytical techniques for the characterization and quantification of 4-Bromo-4'-vinylbiphenyl, a key intermediate in the synthesis of various organic materials and active pharmaceutical ingredients. The methods under review are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs by presenting objective performance data and detailed experimental protocols.
Comparative Analysis of Analytical Methods
The selection of an analytical method is a critical decision based on a variety of factors including sensitivity, selectivity, linearity, accuracy, and the nature of the sample matrix. Below is a summary of the performance characteristics of GC-MS, HPLC-DAD, and UV-Vis Spectrophotometry for the analysis of aromatic and brominated compounds similar to this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-DAD) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.994[1] | > 0.99[2] | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 15 µg/L[1] | 0.01 - 0.35 µg/mL[2] | Typically in the µg/mL to ng/mL range |
| Limit of Quantification (LOQ) | 0.03 - 1.71 ppb[3] | 0.03 - 1.07 µg/mL | Typically in the µg/mL range |
| Accuracy (% Recovery) | 84 - 119%[4] | 97.5 - 101.12%[2][5] | Method dependent, generally 95-105% |
| Precision (%RSD) | < 19%[4] | < 5%[2] | 1 - 3%[6] |
| Selectivity | High (based on m/z ratio) | Moderate to High (based on retention time and UV spectrum) | Low (prone to interference from other UV-absorbing compounds) |
| Sample Volatility Requirement | Required | Not required | Not required |
| Instrumentation Cost | High | Medium to High | Low |
| Analysis Time | Relatively Fast | Moderate | Fast |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following sections outline the experimental protocols for each of the discussed analytical techniques.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for trace analysis.
Sample Preparation: A stock solution of this compound is prepared in a suitable volatile solvent such as toluene or hexane. Calibration standards are prepared by serial dilution of the stock solution. For solid samples, extraction with an appropriate solvent followed by filtration may be necessary.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or similar.
-
Mass Spectrometer: Agilent 5977B single quadrupole GC/MS system or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for the separation of aromatic compounds.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 120 °C held for 2 minutes, ramped to 280 °C at 15 °C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Data Analysis: Quantification is typically performed using the peak area of a characteristic ion of this compound in the selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. The DAD provides spectral information that aids in peak identification and purity assessment.
Sample Preparation: A stock solution of this compound is prepared in a solvent compatible with the mobile phase, such as acetonitrile or methanol. Calibration standards are prepared by diluting the stock solution. Samples should be filtered through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed for optimal separation of aromatic compounds. A typical gradient might be:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector monitoring at the wavelength of maximum absorbance (λmax) for this compound (determined by scanning a standard solution). Data is also collected across a spectral range (e.g., 200-400 nm) to check for peak purity.
Data Analysis: Quantification is based on the peak area at the λmax. The DAD allows for the comparison of spectra across a peak to assess its purity.
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light. Its main limitation is its lower selectivity compared to chromatographic methods.
Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent, such as methanol or acetonitrile. A series of calibration standards are prepared by diluting the stock solution.
Instrumentation and Conditions:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Wavelength Scan: A wavelength scan (e.g., from 400 nm to 200 nm) of a standard solution is performed to determine the wavelength of maximum absorbance (λmax).
-
Blank: The solvent used to prepare the standards is used as the blank.
Measurement Procedure:
-
The spectrophotometer is zeroed with the blank cuvette.
-
The absorbance of each calibration standard is measured at the predetermined λmax.
-
A calibration curve of absorbance versus concentration is constructed.
-
The absorbance of the unknown sample is measured, and its concentration is determined from the calibration curve.
Visualizing Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: Workflow for the analysis of this compound using GC-MS.
Caption: Workflow for the analysis of this compound using HPLC-DAD.
Caption: Workflow for the analysis of this compound using UV-Vis Spectrophotometry.
Conclusion
The choice of an analytical method for this compound is contingent on the specific requirements of the analysis.
-
GC-MS is the method of choice for trace-level quantification and when high selectivity is required, particularly in complex matrices.
-
HPLC-DAD offers a robust and versatile alternative, especially for non-volatile samples or when information on peak purity is desired.
-
UV-Vis Spectrophotometry provides a rapid and cost-effective solution for routine analysis of relatively pure samples where high sensitivity and selectivity are not the primary concerns.
By understanding the comparative performance and detailed protocols of these methods, researchers can make informed decisions to ensure the quality and reliability of their analytical data.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-4'-vinylbiphenyl: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-Bromo-4'-vinylbiphenyl is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, from initial handling to final removal by a certified waste management service. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are ingestion and skin contact. It is classified as harmful if swallowed and causes skin irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or dust.
Quantitative Hazard and Physical Property Data
For quick reference, the key hazard classifications and physical properties of this compound are summarized in the table below.
| Property | Value |
| GHS Hazard Statements | H302: Harmful if swallowed |
| H315: Causes skin irritation | |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling |
| P270: Do not eat, drink or smoke when using | |
| P280: Wear protective gloves | |
| P501: Dispose of contents/container to an approved waste disposal plant | |
| Appearance | Solid |
| Molecular Formula | C₁₄H₁₁Br |
| Molecular Weight | 259.14 g/mol |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is handled safely and in accordance with hazardous waste regulations. The workflow below outlines the necessary procedures from the point of generation to the final collection.
Detailed Experimental Protocols
1. Waste Identification and Segregation:
-
Characterize the Waste: Immediately upon generation, identify any waste containing this compound as "halogenated organic waste." This classification is crucial as halogenated compounds often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.
-
Segregate Appropriately: Do not mix this compound waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.[1] Proper segregation prevents dangerous reactions and reduces disposal costs.
2. Containerization:
-
Choose a Suitable Container: Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended. Ensure the container is in good condition, free from cracks or leaks.
-
Avoid Overfilling: Fill the waste container to no more than 80-90% of its capacity to allow for expansion and prevent spills during transport.
3. Labeling:
-
Use a Hazardous Waste Label: As soon as you begin accumulating waste in the container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete the Label Information: Clearly and legibly write the full chemical name, "this compound," and list any other components in the waste mixture with their approximate percentages. Avoid using chemical formulas or abbreviations.[2]
-
Indicate Hazards: Mark the appropriate hazard boxes on the label (e.g., "Toxic," "Harmful").
-
Date the Container: Write the date when the first drop of waste was added to the container (the "accumulation start date"). This is a regulatory requirement for tracking the storage time of hazardous waste.
4. Secure Storage:
-
Designated Storage Area: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill. The secondary containment should be large enough to hold the entire contents of the container.
-
Store Incompatibles Separately: Ensure that the container is not stored near incompatible chemicals.
5. Arranging for Disposal:
-
Monitor Fill Level and Time: Regularly check the fill level of the waste container and be mindful of the accumulation start date. Hazardous waste regulations often limit the amount of time waste can be stored in an SAA.
-
Schedule a Pickup: Once the container is nearly full or has reached the institutional time limit for storage, arrange for its disposal. Contact your institution's EHS office or use their designated online system to request a hazardous waste pickup.[4]
6. Waste Pickup:
-
Prepare for Transport: Ensure the waste container is securely sealed and the label is complete and accurate before the scheduled pickup time.
-
Professional Removal: The waste will be collected by trained EHS personnel or a certified hazardous waste contractor who will transport it to a licensed treatment, storage, and disposal facility (TSDF). The primary disposal method for halogenated organic compounds is typically high-temperature incineration.
By following these detailed procedures, laboratory professionals can ensure the safe, compliant, and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 4-Bromo-4'-vinylbiphenyl
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 4-Bromo-4'-vinylbiphenyl. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.
Chemical Profile and Hazards:
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Safety Goggles | EN 166 (EU) or NIOSH (US) approved | Protects against dust, splashes, and vapors.[5] |
| Face Shield | ANSI Z.87.1 | Required for risk of explosion or significant splash hazard.[6] | |
| Skin Protection | Chemical-resistant Gloves | Nitrile, Neoprene, or Butyl rubber (consult manufacturer's guide) | Prevents direct skin contact with the chemical.[6][7][8] |
| Laboratory Coat | Nomex® or 100% cotton | Provides a barrier against spills and splashes.[6] | |
| Impervious Clothing | As needed | Wear fire/flame resistant and impervious clothing for added protection.[5] | |
| Closed-toe Shoes | Protects feet from spills. | ||
| Respiratory Protection | Dust Mask or Respirator | N95 (US) or equivalent | Use if dust formation is unavoidable or if exposure limits are exceeded.[6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Disposal Plan:
Chemical waste must be managed to prevent environmental contamination.
-
Collection:
-
Storage:
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
-
Disposal:
Quantitative Data Summary
The following table presents relevant physical and chemical properties for this compound and related compounds, which are crucial for safe handling and storage.
| Property | 4-Bromobiphenyl | 4-Vinylbiphenyl |
| Molecular Formula | C12H9Br[1] | C14H12[3][9] |
| Molecular Weight | 233.10 g/mol [1] | 180.25 g/mol [3][9] |
| Appearance | Solid | Cream Solid[9] |
| Melting Point | 82-86 °C[10] | 115-121 °C[3][11] |
| Boiling Point | 310 °C[10] | ~301.7 °C[3] |
| Flash Point | 143 °C[12] | ~139.4 °C[3] |
Experimental Workflow Visualization
To ensure clarity in the handling and disposal process, the following diagram outlines the logical steps from preparation to final disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. 4-BROMO-4'-ETHYLBIPHENYL SDS, 58743-79-6 Safety Data Sheets - ECHEMI [echemi.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. download.basf.com [download.basf.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. fishersci.com [fishersci.com]
- 10. 4-Bromobiphenyl | 92-66-0 [chemicalbook.com]
- 11. 4-Vinylbiphenyl 4-Phenylstyrene 2350-89-2 [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
